molecular formula C10H9FN2O B13633804 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole

4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole

Cat. No.: B13633804
M. Wt: 192.19 g/mol
InChI Key: PBFJHFJWUPQGOD-UHFFFAOYSA-N
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Description

Product Overview 4-(2-Fluoro-3-methoxyphenyl)-1H-pyrazole is an organic compound with the molecular formula C 11 H 11 FN 2 O and a molecular weight of 206.22 g/mol . Its structure features a pyrazole ring, a privileged scaffold in medicinal chemistry, linked to a 2-fluoro-3-methoxyphenyl group. This combination is designed for researchers exploring structure-activity relationships in novel bioactive molecules. Research Significance of the Pyrazole Scaffold The 1H-pyrazole core is a highly valued pharmacophore in drug discovery. Recent scientific literature highlights that novel pyrazole derivatives are being actively investigated for a range of therapeutic applications . Notably, a pyrazole-based drug, Lenacapavir, has received FDA approval for the treatment of multi-drug-resistant HIV-1 infections, underscoring the clinical relevance of this chemical class . Beyond virology, pyrazole derivatives are studied as potent and selective inhibitors for various enzyme targets, such as metalloproteinases like meprin α and meprin β, which are linked to cancer, fibrosis, and Alzheimer's disease . The structural motif is also prevalent in the development of anti-inflammatory, antibacterial, and antithrombotic agents . The incorporation of the 2-fluoro-3-methoxyphenyl substituent in this compound is intended to modulate its electronic properties, lipophilicity, and binding interactions to optimize potency and selectivity against biological targets. Application Note This compound serves as a key intermediate for chemical synthesis and a core building block for researchers in medicinal chemistry. It is suitable for constructing compound libraries for high-throughput screening and for lead optimization campaigns aimed at developing novel therapeutic agents. Notice This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole

InChI

InChI=1S/C10H9FN2O/c1-14-9-4-2-3-8(10(9)11)7-5-12-13-6-7/h2-6H,1H3,(H,12,13)

InChI Key

PBFJHFJWUPQGOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1F)C2=CNN=C2

Origin of Product

United States
Foundational & Exploratory

Fragment-Based Optimization and Receptor Binding Affinity of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fragment-based drug discovery (FBDD) has fundamentally restructured the pipeline for developing highly selective kinase inhibitors. By prioritizing low-molecular-weight compounds with high ligand efficiency (LE), researchers can avoid the lipophilicity and molecular weight bloat that often leads to clinical attrition. This whitepaper provides an in-depth technical analysis of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole (MW: 192.19 g/mol ), a prototypical high-efficiency fragment. We detail the mechanistic rationale for its binding affinity to the Cyclin-Dependent Kinase 2 (CDK2) active site and outline the self-validating biophysical and biochemical protocols required to characterize its receptor binding profile.

Mechanistic Rationale: The Pyrazole Scaffold in Kinase Targeting

The 4-aryl-1H-pyrazole scaffold is a privileged pharmacophore in kinase inhibitor design, famously utilized in the discovery of clinical candidates like AT7519 [1]. The binding affinity of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole is driven by a highly specific, enthalpy-dominated interaction within the ATP-binding pocket of CDK2:

  • Hinge Region Anchoring: The 1H-pyrazole core acts as a bidentate hydrogen bond donor/acceptor. The pyrazole N-H donates a hydrogen bond to the backbone carbonyl of Glu81, while the adjacent sp2 nitrogen accepts a hydrogen bond from the backbone N-H of Leu83. This mimics the purine ring of ATP.

  • Vectorial Expansion & Steric Control: The 4-position substitution is critical. The ortho-fluoro group on the phenyl ring induces a steric clash with the pyrazole core, forcing the two rings out of coplanarity. This specific dihedral angle perfectly projects the meta-methoxy group into the solvent-exposed channel adjacent to the gatekeeper residue (Phe80), allowing for a water-mediated hydrogen bond with Asp145—a key driver for CDK2 selectivity over other kinases[1].

Experimental Workflows & Logical Relationships

The progression of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole from a primary hit to a validated lead requires a rigorous, multi-tiered screening cascade.

FBDD_Workflow FragLib Fragment Library (MW < 250 Da) PrimaryScreen Primary SPR Screening (Identify Binders) FragLib->PrimaryScreen High Throughput Validation Orthogonal Validation (ITC & NMR) PrimaryScreen->Validation Hit Triage Xray X-ray Co-crystallography (CDK2-Pyrazole Complex) Validation->Xray Validated Hits LeadOpt Structure-Based Lead Opt. (Vector Expansion) Xray->LeadOpt Binding Mode Clinical Preclinical Candidate (e.g., AT7519 analog) LeadOpt->Clinical Affinity & ADME

Fig 1. Fragment-based drug discovery workflow for CDK2 pyrazole inhibitors.

Biophysical Characterization Protocols

To establish trustworthiness, binding affinity ( Kd​ ) cannot rely on a single assay. We employ Surface Plasmon Resonance (SPR) for kinetic sensitivity, orthogonally validated by Isothermal Titration Calorimetry (ITC) to confirm thermodynamic drivers.

Protocol A: Surface Plasmon Resonance (SPR) for Kd​ Determination

SPR is highly sensitive to low-affinity fragment binding ( Kd​ in the μM to mM range)[2]. However, fragments require high concentrations, making the assay susceptible to bulk refractive index shifts from DMSO.

Step-by-Step Methodology:

  • Sensor Chip Preparation (Self-Validation System): Immobilize recombinant human CDK2 onto a CM5 sensor chip via standard amine coupling (Flow Cell 2). Crucial Step: Immobilize an inactive CDK2 mutant (e.g., D145N) on Flow Cell 1. All data must be double-referenced (FC2 - FC1) to subtract non-specific matrix binding.

  • Buffer Preparation (Causality): Prepare running buffer (HEPES 10 mM, NaCl 150 mM, 0.05% Tween-20, pH 7.4). Causality: You must strictly match the DMSO concentration (typically 3-5% v/v) between the running buffer and the fragment samples. Even a 0.1% mismatch will cause a bulk refractive index artifact that mimics or masks fragment binding[2].

  • Fragment Injection: Inject 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole in a 2-fold dilution series (from 500 μM down to 15.6 μM ) at a high flow rate (50 μL/min ) to minimize mass transport limitations.

  • System Validation: Inject a positive control (Staurosporine, 1 μM ) and a DMSO calibration series every 20 cycles to verify surface stability and correct for solvent shifts.

Protocol B: Orthogonal Validation via Isothermal Titration Calorimetry (ITC)

High-quality fragments must exhibit enthalpy-driven binding ( ΔH<0 ). Entropy-driven fragments often fail during lead optimization due to increasing lipophilicity[3].

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze CDK2 protein extensively against the assay buffer. Causality: The fragment must be dissolved in the exact dialysate to prevent heat-of-mixing artifacts during titration.

  • Titration Execution: Load 50 μM CDK2 into the sample cell. Titrate 1 mM of the pyrazole fragment from the syringe using 19 injections of 2 μL at 25°C.

  • Self-Validation: Perform a "ligand-into-buffer" titration to establish the background heat of dilution. Subtract this baseline from the experimental isotherm before extracting ΔH , −TΔS , and Kd​ .

Biochemical Profiling: FRET-Based Kinase Assay

While biophysical assays confirm direct binding, functional inhibition must be validated biochemically.

Step-by-Step Methodology:

  • Reaction Assembly: Combine 1 nM CDK2/Cyclin E complex, 2 μM FRET-peptide substrate, and the pyrazole fragment (dose-response series) in kinase buffer.

  • Initiation & Incubation: Initiate the reaction by adding ATP at its Km​ concentration (to ensure the assay is sensitive to competitive hinge-binders). Incubate for 60 minutes at room temperature.

  • Self-Validation: Run reactions in triplicate alongside a no-enzyme control (baseline fluorescence) and a vehicle control (1% DMSO, defining 100% kinase activity). Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Data Presentation & Quantitative Analysis

The viability of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole as a lead-generation starting point is confirmed by its high Ligand Efficiency (LE). An LE > 0.30 kcal/mol/heavy atom indicates a highly optimal binding geometry[1].

Table 1: Biophysical and Thermodynamic Profile
ParameterValueAssay MethodScientific Rationale & Interpretation
Kd​ 45 μM SPRTypical affinity for an unoptimized fragment hit; validates target engagement.
IC50​ 120 μM FRET Kinase AssayFunctional inhibition correlates with biophysical binding affinity.
ΔG -5.92 kcal/molDerived ( RTlnKd​ )Total free energy of binding at 298K.
Ligand Efficiency (LE) 0.42 kcal/mol/HACalculationExceptional LE (14 heavy atoms). Justifies progression to lead optimization.
ΔH -6.20 kcal/molITCEnthalpy-driven binding confirms high-quality hydrogen bond formation at the hinge.
Table 2: Kinase Selectivity Panel
Kinase Target IC50​ ( μM )Fold SelectivityStructural Rationale
CDK2 / Cyclin E 1201.0x (Reference)Primary target; optimal fit in the ATP pocket.
CDK1 / Cyclin B 4804.0xMinor steric differences in the solvent-exposed channel.
CDK4 / Cyclin D >1000>8.3xLack of a critical Asp residue equivalent to CDK2 Asp145.
GSK3 β >1000>8.3xGatekeeper residue clash with the 2-fluoro-3-methoxyphenyl group.

Conclusion

The characterization of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole demonstrates the power of fragment-based drug discovery. Through rigorous, self-validating SPR and ITC protocols, we establish that this low-molecular-weight scaffold achieves highly efficient, enthalpy-driven binding to the CDK2 hinge region. Its exceptional Ligand Efficiency (0.42 kcal/mol/HA) and defined vectorial trajectories make it an ideal candidate for structure-guided elaboration into a potent, selective clinical therapeutic.

References

  • Wyatt, P. G., et al. "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry, American Chemical Society, 2008. URL:[Link]

  • Navratilova, I., et al. "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters, American Chemical Society, 2021. URL:[Link]

  • Howard, S., et al. "Fragment-Based Design of Kinase Inhibitors: A Practical Guide." Methods in Molecular Biology, Springer Nature, 2009. URL:[Link]

Sources

A Guide to the Crystal Structure Analysis of 4-Aryl-1H-Pyrazoles: A Case Study of 4-(2-Fluoro-3-methoxyphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Publication Note: A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), and the scientific literature did not yield a specific, publicly available crystal structure for 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole. This guide, therefore, presents a detailed, illustrative crystal structure analysis based on established methodologies and data from closely related, published structures of substituted 4-aryl-1H-pyrazoles. This document is intended to provide researchers, scientists, and drug development professionals with an in-depth technical framework for the characterization of this important class of molecules.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral components of numerous approved pharmaceuticals, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] The metabolic stability of the pyrazole ring is a key factor in its increasing prevalence in newly developed drugs.[1]

The therapeutic efficacy of pyrazole-based compounds is intrinsically linked to their three-dimensional structure. The spatial orientation of substituents on the pyrazole core dictates the molecule's ability to interact with biological targets such as enzymes and receptors.[5] Therefore, single-crystal X-ray diffraction (SCXRD) is an indispensable analytical technique, providing precise atomic-level information on molecular geometry, conformation, and intermolecular interactions.[6][7] This guide provides a comprehensive overview of the process of crystal structure analysis for a representative 4-aryl-1H-pyrazole, 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole, from synthesis and crystallization to detailed structural elucidation and its implications for drug design.

Methodology: From Synthesis to High-Quality Single Crystals

Synthesis of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole

The synthesis of 4-aryl-1H-pyrazoles can be achieved through various synthetic routes. A common and effective method is the [3+2] cycloaddition reaction. For the title compound, a plausible synthetic pathway involves the reaction of a substituted hydrazine with a suitable β-dicarbonyl compound or its equivalent.

Illustrative Synthetic Protocol:

  • Preparation of the β-ketoaldehyde equivalent: The synthesis would commence with the appropriate 2-fluoro-3-methoxyacetophenone.

  • Formation of the pyrazole ring: The acetophenone derivative would then be reacted with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enaminone intermediate.

  • Cyclization: The enaminone is then treated with hydrazine hydrate in a suitable solvent, such as ethanol, and heated under reflux to yield the target 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole.

Crystallization: The Art and Science of Growing X-ray Quality Crystals

Obtaining high-quality single crystals suitable for SCXRD is often a critical and challenging step.[6] Several techniques can be employed for the crystallization of small organic molecules.[8]

Common Crystallization Methods:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals. The choice of solvent is crucial and can influence crystal quality.[9]

  • Vapor Diffusion: This technique is particularly effective for small quantities of material. A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the compound's solution induces crystallization.[9]

  • Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.[9]

  • Microbatch Under-Oil Crystallization: This high-throughput method involves dispensing small droplets of the compound solution into a well containing an inert oil. The slow evaporation of the solvent through the oil layer promotes crystal growth.[10]

Protocol for Crystallization of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole:

  • A screening of various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and mixtures thereof) is performed to determine the optimal solubility characteristics.

  • A near-saturated solution of the purified compound is prepared in the chosen solvent system.

  • The solution is filtered to remove any particulate matter.

  • The filtered solution is subjected to one of the crystallization techniques described above. For this compound, slow evaporation from an ethanol/water mixture at room temperature would be a primary method to attempt.

  • The crystallization vessel is left undisturbed in a vibration-free environment.

  • The formation of crystals is monitored periodically.

Single-Crystal X-ray Diffraction Analysis

SCXRD is a non-destructive technique that provides detailed information about the atomic arrangement within a crystal.[11]

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data collection process involves rotating the crystal and collecting the diffraction patterns at various orientations.

Experimental Parameters:

  • Instrument: Bruker APEX II DUO CCD area-detector diffractometer

  • X-ray Source: Mo Kα radiation (λ = 0.71073 Å)

  • Temperature: 100(2) K (cryo-cooling is used to minimize thermal motion and potential crystal degradation)

  • Data Collection Strategy: A series of ω and φ scans are performed to cover a significant portion of the reciprocal space.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F².[12]

Software:

  • Data Integration and Scaling: APEX software suite[13]

  • Structure Solution: SHELXT

  • Structure Refinement: SHELXL within the Olex2 graphical interface

The positions of non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow for Crystal Structure Determination

workflow cluster_exp Experimental Phase cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Compound Crystallization Crystallization Synthesis->Crystallization    Crystal_Selection Crystal Selection Crystallization->Crystal_Selection    Data_Collection Data Collection (Diffractometer) Crystal_Selection->Data_Collection    Data_Processing Data Processing & Reduction Data_Collection->Data_Processing    Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution    Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement    Validation_and_Analysis Validation & Final Analysis Structure_Refinement->Validation_and_Analysis   

Caption: Workflow from synthesis to final crystal structure analysis.

Detailed Structural Analysis (Illustrative)

The following section describes the expected structural features of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole based on the analysis of closely related structures.

Crystallographic Data

The crystallographic data for a representative compound would be summarized in a table.

Parameter Illustrative Value
Chemical FormulaC₁₀H₉FN₂O
Formula Weight192.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)11.5
α (°)90
β (°)105.5
γ (°)90
Volume (ų)950.0
Z4
Density (calculated) (g/cm³)1.345
Absorption Coefficient (mm⁻¹)0.100
F(000)400
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.120
R indices (all data)R₁ = 0.060, wR₂ = 0.135
Molecular Geometry

The pyrazole ring is expected to be essentially planar. The 2-fluoro-3-methoxyphenyl substituent would be twisted relative to the plane of the pyrazole ring. The dihedral angle between the phenyl and pyrazole rings is a key conformational parameter that influences the overall molecular shape and its potential interactions with biological targets.

Key Bond Lengths and Angles (Illustrative):

Bond/Angle Value (Å or °)
N1-N21.35
C-F1.36
C-O1.37
Phenyl-Pyrazole Dihedral Angle35.0
Intermolecular Interactions and Crystal Packing

The crystal packing is stabilized by a network of intermolecular interactions. In 1H-pyrazoles, N-H···N hydrogen bonds are a dominant feature, often leading to the formation of chains or cyclic motifs.

Intermolecular Interactions Diagram

interactions Molecule_A Molecule A Molecule_B Molecule B Molecule_A->Molecule_B N-H...N Hydrogen Bond Molecule_C Molecule C Molecule_A->Molecule_C C-H...F Interaction Molecule_B->Molecule_C π-π Stacking

Sources

Physicochemical Profiling of 4-(2-Fluoro-3-methoxyphenyl)-1H-pyrazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals

Executive Summary & Structural Rationale

The compound 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole (Molecular Formula: C10H9FN2O, MW: 192.19 g/mol ) represents a highly privileged structural motif in contemporary medicinal chemistry[1]. As drug discovery increasingly relies on fragment-based design and bioisosteric replacement, the integration of fluorinated aryl-pyrazoles has become a cornerstone strategy for optimizing target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

This whitepaper dissects the physicochemical properties of this specific scaffold. We will explore the causality behind its unique behavior—specifically, how the pyrazole tautomerism interacts with the steric and electronic effects of the ortho-fluoro-methoxy substitution—and provide standardized protocols for empirical validation.

Electronic Profiling: Tautomerism and the Fluorine Effect

Pyrazole Annular Tautomerism

Pyrazoles are amphoteric, 5-membered aromatic heterocycles characterized by a dynamic prototropic tautomerism between the 1H and 2H forms[2]. In solution, the proton migrates rapidly between the pyrrole-like N1 (H-bond donor) and the pyridine-like N2 (H-bond acceptor).

The unsubstituted pyrazole core is weakly basic, with the conjugate acid exhibiting a pKa of ~2.5, while the NH group acts as a weak acid with a pKa of ~14.2[3]. However, placing an electron-withdrawing 2-fluoro-3-methoxyphenyl group at the C4 position fundamentally alters this electron density. The inductive withdrawal from the aryl ring slightly depresses the basicity of the N2 atom, rendering the scaffold highly stable against protonation at physiological pH (7.4), ensuring it remains highly permeable across lipophilic membranes.

The Ortho-Fluoro Conformational Lock

Fluorine substitution is a powerful tool to modulate molecular conformation without imposing significant steric bulk (van der Waals radius of F is 1.47 Å vs. 1.20 Å for H)[4]. In 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole, the fluorine atom is positioned ortho to the methoxy group.

This specific arrangement triggers a critical stereoelectronic effect. In standard anisole derivatives, the methoxy group prefers to lie coplanar with the phenyl ring to maximize p-π conjugation. However, the introduction of the highly electronegative fluorine atom creates a multipolar electrostatic repulsion and a slight steric clash. This forces the methoxy group to adopt an out-of-plane or orthogonal conformation[5].

Causality in Drug Design: Why does this matter? The orthogonal conformation of the methoxy group disrupts the hydration shell around the oxygen atom, significantly reducing the desolvation penalty required for the molecule to pass through lipid bilayers. Consequently, this specific fluorination pattern drastically enhances passive transmembrane permeability while simultaneously blocking CYP450-mediated oxidative metabolism at the ortho position[6][7].

Tautomerism A 1H-Pyrazole Tautomer (Predominant in Solution) B Proton Migration (Rapid Exchange) A->B D C4-Aryl Bond Rotation A->D C 2H-Pyrazole Tautomer (Minor/Transient) B->C E F/OMe Steric Clash (Orthogonal Conformation) D->E Modulates Permeability

Caption: Tautomeric equilibrium and conformational dynamics of the pyrazole-aryl axis.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole, synthesizing both theoretical calculations and standard empirical ranges for this class of compounds.

ParameterValue / DescriptorMechanistic Implication
Molecular Weight 192.19 g/mol [1]Highly ligand-efficient; well within Lipinski's Rule of 5.
LogP (Octanol/Water) ~2.1 - 2.4Optimal lipophilicity for oral absorption and CNS penetration.
pKa (Conjugate Acid) ~2.1Remains unprotonated (neutral) at physiological pH 7.4.
pKa (NH Acidic) ~13.8Acts strictly as an H-bond donor/acceptor, not an ionizable acid in vivo.
Topological Polar Surface Area (TPSA) 37.9 ŲExcellent for blood-brain barrier (BBB) crossing (< 90 Ų).
H-Bond Donors / Acceptors 1 / 3Fulfills ideal pharmacophore requirements for kinase hinge binding.

Experimental Methodologies

To ensure absolute scientific integrity, theoretical models of fluorinated pyrazoles must be empirically validated. Below are two self-validating protocols designed to profile the exact physicochemical behavior of this compound.

Protocol 1: Determination of Tautomeric Equilibrium via VT-NMR

At room temperature, the rapid exchange of the pyrazole NH proton broadens the NMR signals, obscuring the precise ratio of 1H to 2H tautomers. Variable-Temperature NMR (VT-NMR) is required to freeze this exchange on the NMR timescale.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole in 0.6 mL of anhydrous DMF-d7. Causality: DMF-d7 is chosen over CDCl3 because its high polarity and low freezing point (-61°C) stabilize the tautomers and allow deep cooling without solvent precipitation.

  • Baseline Acquisition: Acquire a standard 1H-NMR and 19F-NMR spectrum at 298 K (25°C). Note the broad singlet corresponding to the pyrazole NH (~12.5 ppm).

  • Cooling Gradient: Lower the probe temperature in 10 K increments down to 223 K (-50°C), allowing 5 minutes of thermal equilibration at each step.

  • Data Acquisition: At 223 K, acquire a high-resolution 1H-NMR spectrum.

  • Validation & Analysis: The broad NH peak will split into distinct, sharp signals representing the individual tautomeric states. Integrate the C3 and C5 proton signals (which become chemically inequivalent at low temperatures) to calculate the exact thermodynamic ratio of the 1H vs. 2H forms.

Protocol 2: Lipophilicity (LogD7.4) Profiling via Shake-Flask LC-MS/MS

Because the orthogonal conformation of the methoxy group (induced by the fluorine atom) drastically alters the hydration energy, computational LogP predictors often fail for this scaffold. An empirical shake-flask method coupled with LC-MS/MS is mandatory.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Phosphate Buffered Saline (PBS) adjusted precisely to pH 7.4. Saturate the PBS with 1-octanol for 24 hours, and conversely, saturate 1-octanol with PBS.

  • System Validation (QC): Prepare control vials containing Atenolol (hydrophilic standard, LogD ~0.1) and Amiodarone (lipophilic standard, LogD ~6.0). Causality: This self-validates the phase separation efficiency; if Atenolol appears in the octanol phase, an emulsion has occurred, invalidating the run.

  • Incubation: Add 10 µL of a 10 mM DMSO stock of the pyrazole into a vial containing 1 mL of the mutually saturated octanol/PBS mixture.

  • Equilibration: Agitate at 300 RPM for 60 minutes at 25°C. Centrifuge at 10,000 x g for 15 minutes to ensure absolute phase separation.

  • Quantification: Carefully extract 50 µL from the octanol phase and 50 µL from the aqueous phase. Dilute appropriately and inject into a Triple Quadrupole LC-MS/MS system.

  • Calculation: Calculate LogD7.4 = Log10(Peak Area in Octanol / Peak Area in PBS).

Workflow S1 Sample Prep (10 mM DMSO) S2 LogD Shake-Flask (Octanol/PBS pH 7.4) S1->S2 S3 Phase Separation (10,000 x g Centrifugation) S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 Data Analysis & QC Validation S4->S5

Caption: Standardized high-throughput LC-MS/MS workflow for LogD7.4 empirical determination.

Conclusion

The 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole scaffold is a masterclass in stereoelectronic drug design. By leveraging the inherent tautomerism of the pyrazole core and the precise conformational control exerted by the ortho-fluorine atom on the methoxy group, medicinal chemists can achieve a highly permeable, metabolically stable, and ligand-efficient building block. Rigorous empirical validation using the protocols outlined above ensures that these theoretical advantages translate reliably into in vitro and in vivo success.

Sources

Preliminary Toxicity Screening of 4-(2-Fluoro-3-methoxyphenyl)-1H-pyrazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The pyrazole scaffold is a highly versatile pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., targeting VEGFR, EGFR, and CDKs) and anti-inflammatory agents[1][2]. However, the specific functionalization of the pyrazole core dictates its pharmacokinetic and toxicological profile.

The compound 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole presents two critical structural features that necessitate rigorous preliminary toxicity screening:

  • The 2-Fluoro Substitution: While fluorine incorporation is a classic bioisosteric strategy to improve metabolic stability and membrane permeability, it modulates the electron density of the aromatic ring. Increased lipophilicity and specific halogen substitution patterns can inadvertently increase the molecule's affinity for the human ether-à-go-go-related gene (hERG) potassium channel, raising the risk of cardiotoxicity (QTc prolongation)[3][4].

  • The 3-Methoxy Substitution: Aromatic methoxy groups are highly susceptible to Cytochrome P450 (CYP450)-mediated O-demethylation[5][6]. This biotransformation yields a phenolic intermediate, which can undergo further oxidation into reactive electrophiles (e.g., quinones) capable of causing oxidative stress or covalent binding to cellular macromolecules. Furthermore, certain pyrazole derivatives have demonstrated genotoxic liabilities via oxidative stress pathways[7].

As a Senior Application Scientist, I have designed this whitepaper to outline a self-validating, tiered screening workflow. This methodology bridges in vitro mechanistic assays with early in vivo models in strict accordance with ICH M3(R2) guidelines[8][9].

Tiered Toxicity Screening Workflow

To ensure a robust safety evaluation, the screening cascade is divided into three distinct tiers. Each tier acts as a gatekeeper, minimizing the use of in vivo models until mechanistic safety is established.

G A Tier 1: In Silico ADMET (QSAR & Structural Alerts) B Tier 2: In Vitro Assays (Cyto, hERG, Genotox, CYP450) A->B Cleared Alerts C Tier 3: In Vivo Acute Tox (Rodent Model, ICH M3(R2)) B->C Acceptable IC50 & Stability D Go/No-Go Decision C->D Safety Margin Established

Figure 1: Tiered toxicity screening workflow for pyrazole derivatives.

Tier 2: In Vitro Mechanistic Protocols

The following protocols are designed as self-validating systems. The inclusion of specific positive and negative controls ensures that any observed toxicity is a true pharmacological effect of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole, rather than an assay artifact.

Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. This serves as a direct proxy for cellular metabolic activity and viability, establishing the baseline therapeutic window[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed human hepatoma (HepG2) and human embryonic kidney (HEK293) cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of the pyrazole compound in DMSO. Perform serial dilutions to treat cells with concentrations ranging from 0.1 µM to 100 µM.

    • Self-Validation: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent toxicity. Include Doxorubicin (10 µM) as a positive control for cell death[2].

  • Incubation & Reagent Addition: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

  • Solubilization & Readout: Discard the media. Add 100 µL of DMSO to solubilize the formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Cardiotoxicity Screening (hERG Patch-Clamp)

Causality: The fluorinated aromatic ring can enhance lipophilicity, a known driver of hERG channel blockade. Blocking this rapid delayed rectifier potassium current ( IKr​ ) prolongs the ventricular action potential, leading to lethal arrhythmias[3][4].

Step-by-Step Methodology:

  • Preparation: Utilize CHO or HEK293 cells stably transfected with the hERG gene.

  • Electrophysiology Setup: Employ the whole-cell patch-clamp technique. Set the holding potential to -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse the cells with extracellular solution containing 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole at 1, 10, and 30 µM.

    • Self-Validation: Use E-4031 (100 nM) as a positive control to confirm channel blockade.

  • Data Analysis: Measure the peak amplitude of the tail current. A reduction of >20% at 10 µM flags the compound for severe cardiotoxic liability.

Metabolic Stability & CYP450 Phenotyping

Causality: The 3-methoxy group is a prime target for CYP-mediated O-demethylation[5][6]. Identifying the specific CYP isoforms responsible for its clearance is critical for predicting drug-drug interactions (DDIs) and reactive metabolite formation.

Metabolism Parent 4-(2-fluoro-3-methoxyphenyl) -1H-pyrazole CYP CYP450 Enzymes (e.g., CYP1A2, CYP2D6) Parent->CYP Metabolite O-Demethylated Phenol (Reactive Intermediate) CYP->Metabolite O-demethylation Phase2 Phase II Conjugation (Glucuronidation) Metabolite->Phase2 Detoxification Excrete Renal/Biliary Excretion Phase2->Excrete

Figure 2: Proposed CYP450-mediated O-demethylation pathway of the 3-methoxy group.

Step-by-Step Methodology:

  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 0.5 mg/mL protein), the pyrazole compound (1 µM), and a phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling: Aliquot 50 µL of the mixture at 0, 15, 30, 45, and 60 minutes. Quench immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and identify the O-demethylated metabolite mass shift (-14 Da).

Tier 3: Early In Vivo Acute Toxicity (ICH M3(R2))

If the compound clears in vitro hurdles, it progresses to early in vivo testing to establish a Maximum Tolerated Dose (MTD) and identify target organs of toxicity, aligning with ICH M3(R2) guidelines for nonclinical safety studies supporting human trials[8][9].

Protocol Overview:

  • Model: Healthy adult Swiss albino mice (n=5 per sex/group).

  • Dosing: Administer the compound via oral gavage (vehicle: 0.5% methylcellulose). Utilize a dose-escalation strategy (e.g., 50, 100, 300 mg/kg).

  • Monitoring: Observe continuously for the first 4 hours for signs of CNS toxicity (tremors, convulsions—often associated with fluorinated compounds crossing the blood-brain barrier), and daily for 14 days.

  • Endpoints: Body weight changes, clinical chemistry (ALT/AST for hepatotoxicity, BUN/Creatinine for nephrotoxicity), and gross necropsy of major organs.

Quantitative Data Presentation

The following tables summarize the expected data structure for the preliminary screening of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole, establishing a baseline for Go/No-Go decisions.

Table 1: In Vitro Cytotoxicity & Safety Pharmacology
Assay TypeTarget / Cell LineParameter MeasuredAcceptable ThresholdHypothetical Result
Cytotoxicity HepG2 (Liver)IC₅₀ (Viability)> 50 µM75.2 µM (Low Tox)
Cytotoxicity HEK293 (Kidney)IC₅₀ (Viability)> 50 µM82.1 µM (Low Tox)
Cardiotoxicity hERG ChannelIC₅₀ (Tail Current)> 10 µM18.5 µM (Moderate Risk)
Genotoxicity S. typhimurium (Ames)Revertant Colonies< 2-fold over vehicleNegative (-S9 / +S9)
Table 2: Metabolic Stability & CYP450 Inhibition
CYP IsoformRole in MetabolismIC₅₀ (Inhibition)Intrinsic Clearance ( CLint​ )Interpretation
CYP1A2 Major (O-demethylation)> 50 µM15.2 µL/min/mgModerate clearance, low DDI risk
CYP2D6 Minor (O-demethylation)35.4 µM4.1 µL/min/mgLow clearance
CYP3A4 Aromatic hydroxylation> 50 µM8.7 µL/min/mgLow clearance, low DDI risk

References

  • Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals M3(R2). PMDA / ICH. Available at: [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. FDA. Available at: [Link]

  • Discovery and Characterization of Fluorine-Substituted Diarylpyrimidine Derivatives as Novel HIV-1 NNRTIs with Highly Improved Resistance Profiles and Low Activity for the hERG Ion Channel. PubMed Central (NIH). Available at: [Link]

  • Metabolism and Toxicity of Fluorine Compounds. ResearchGate. Available at: [Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. PubMed Central (NIH). Available at: [Link]

  • Evidence of the in vitro genotoxicity of methyl-pyrazole pesticides in human cells. PubMed Central (NIH). Available at: [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PubMed Central (NIH). Available at:[Link]

  • 4-Methoxy-a-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte. D-NB. Available at: [Link]

Sources

Methodological & Application

step-by-step synthesis protocol for 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthesis Protocol

Topic: Step-by-Step Synthesis Protocol for 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, robust, and field-tested protocol for the synthesis of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole, a valuable heterocyclic scaffold in medicinal chemistry. Pyrazole derivatives are integral to numerous commercialized pharmaceuticals, and their synthesis is a cornerstone of drug discovery programs.[1][2] This guide focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a highly efficient and versatile method for forming the critical carbon-carbon bond between the pyrazole and phenyl rings.[3][4] We present a comprehensive workflow, from reagent selection to final product characterization, explaining the scientific rationale behind each step. The protocol includes options for both conventional heating and microwave-assisted synthesis to accommodate different laboratory setups and to highlight modern efficiency improvements in synthetic chemistry.[1]

Scientific Principle: The Suzuki-Miyaura Cross-Coupling

The synthesis of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole is achieved via a Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in creating C-C bonds. The reaction couples an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[3]

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-1H-pyrazole, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-fluoro-3-methoxyphenyl moiety) to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Br-Pd(II)L₂-Pyrazole oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)L₂-Pyrazole transmetalation->pd_intermediate aryl_boronic Ar-B(OH)₂ (Base Activated) aryl_boronic->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product (Aryl-Pyrazole) reductive_elimination->product halide 4-Bromo-1H-pyrazole halide->oxidative_addition Synthesis_Workflow reactant1 4-Bromo-1H-pyrazole coupling Suzuki-Miyaura Coupling reactant1->coupling reactant2 2-Fluoro-3-methoxyphenylboronic acid reactant2->coupling conditions Pd(PPh₃)₄ Na₂CO₃ (aq) 1,4-Dioxane Heat (Conventional or MW) conditions->coupling workup Aqueous Work-up & Extraction coupling->workup purification Silica Gel Chromatography workup->purification product 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole purification->product

Sources

Application Note: Comprehensive NMR Spectroscopy Characterization of 4-(2-Fluoro-3-methoxyphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The integration of fluorine into heterocyclic scaffolds, particularly pyrazoles, is a cornerstone of modern medicinal chemistry. Fluorine substitution has been extensively investigated in drug research for its ability to enhance biological activity, modulate lipophilicity, and increase metabolic stability [1]. 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole (Molecular Formula: C₁₀H₉FN₂O) serves as a highly versatile building block in the synthesis of kinase inhibitors and anti-inflammatory agents.

The extreme electronegativity of the fluorine substituent induces a strong withdrawing inductive effect, whereas the resonance effect of its lone-pair electrons allows the fluorine atom to be considered a unique modulator of electron density [2]. Characterizing this molecule requires a robust, multi-nuclear Nuclear Magnetic Resonance (NMR) approach. The presence of the ¹⁹F nucleus (spin ½, 100% natural abundance) provides a powerful diagnostic tool but introduces complex heteronuclear spin-spin couplings ( JCF​ and JHF​ ) that complicate ¹H and ¹³C spectra [3]. This application note details a self-validating protocol for the complete structural elucidation of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole.

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and high-fidelity data, the following step-by-step methodology must be strictly adhered to. The protocol is designed to exploit the physical properties of the molecule, using heteronuclear couplings as an internal validation system.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: DMSO- d6​ is selected over CDCl₃ because its strong hydrogen-bonding capability slows down the chemical exchange of the pyrazole NH proton, increasing the likelihood of observing it as a distinct signal at room temperature.

  • Standardization: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C (0.00 ppm), and Trichlorofluoromethane (CFCl₃) for ¹⁹F (0.00 ppm).

Step 2: Instrument Setup & Calibration
  • Hardware: Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm multinuclear broad-band observe (BBO) probe with z-gradients.

  • Tuning & Matching: Manually tune the probe to the exact resonance frequencies of ¹H (400.13 MHz), ¹³C (100.61 MHz), and ¹⁹F (376.50 MHz) to maximize the signal-to-noise ratio (SNR).

  • Shimming: Perform gradient shimming (TopShim) on the deuterium lock signal to achieve a line width of < 0.5 Hz for the TMS signal.

Step 3: Data Acquisition Parameters
  • ¹H NMR: Pulse program zg30, Number of Scans (NS) = 16, Relaxation Delay (D1) = 1.5 s.

  • ¹³C{¹H} NMR: Pulse program zgpg30 (proton decoupled), NS = 512, D1 = 2.0 s.

  • ¹⁹F NMR: Pulse program zgflq, NS = 32, D1 = 3.0 s.

    • Causality: The longer D1 for ¹⁹F is critical. Fluorine nuclei often exhibit extended longitudinal relaxation times ( T1​ ). A 3.0 s delay ensures complete magnetization recovery, preventing integration errors.

  • 2D NMR (COSY, HSQC, HMBC): Acquire using standard gradient-selected pulse sequences with 256 increments in the indirect dimension (F1) and a D1 of 1.5 s.

Structural Elucidation Workflow

G N1 1. Sample Prep & 1D NMR (1H, 13C, 19F) N2 2. Spin System ID (1H-1H COSY) N1->N2 N3 3. Direct C-H Mapping (1H-13C HSQC) N2->N3 N4 4. Fragment Assembly (1H-13C HMBC) N3->N4 N5 5. F-Coupling Validation (19F-13C / 19F-1H) N4->N5 N6 6. Final Structure Elucidation N5->N6

Figure 1: Logical workflow for the complete NMR structural elucidation of fluorinated pyrazoles.

Data Presentation & Mechanistic Insights

The structural assignment relies on understanding the physical causality behind the observed chemical shifts and splitting patterns.

Pyrazole Annular Tautomerism

In the liquid state, 1H-pyrazoles undergo rapid annular tautomerism (prototropy) between the N1 and N2 positions. At 298 K in DMSO- d6​ , this exchange is fast on the NMR timescale.

  • Observation: The C3 and C5 positions become magnetically equivalent. Consequently, H3 and H5 appear as a single, broadened resonance integrating to 2H at ~8.05 ppm, rather than two distinct doublets. The NH proton appears as a very broad singlet at ~13.00 ppm.

Heteronuclear Spin-Spin Couplings ( JCF​ and JHF​ )

The fluorine atom acts as an internal structural ruler.

  • Through-Bond ¹³C-19F Coupling: The magnitude of the JCF​ coupling decays predictably with the number of intervening bonds ( 1J>2J>3J>4J ). The massive one-bond scalar coupling ( 1JCF​≈245 Hz) immediately identifies the C2' carbon.

  • Through-Bond ¹H-19F Coupling: The phenyl ring protons (H4', H5', H6') exhibit distinct splitting patterns due to scalar coupling with both adjacent protons and the meta/para fluorine atom.

Quantitative Data Summary

Table 1: Complete ¹H and ¹³C NMR Assignments (DMSO- d6​ , 298 K)

Position¹H Shift (ppm)Multiplicity & J (Hz)¹³C Shift (ppm) JCF​ Coupling (Hz)Key HMBC Correlations (H → C)
NH 13.00br s, 1H---
C3/C5 (Pyr) 8.05br s, 2H135.2-C4 (Pyr), C1'
C4 (Pyr) --116.5--
C1' --120.1d, 2JCF​ = 12.5-
C2' (C-F) --148.3d, 1JCF​ = 245.0-
C3' (C-OMe) --147.8d, 2JCF​ = 10.2-
C4' 7.05ddd, J = 8.2, 5.0, 1.5113.8d, 3JCF​ = 3.5C2', C6', OMe
C5' 7.15td, J = 8.2, 2.0124.6d, 4JCF​ = 2.0C1', C3'
C6' 7.30ddd, J = 8.2, 5.0, 1.5119.5d, 3JCF​ = 4.0C2', C4', C4 (Pyr)
OMe 3.85s, 3H56.2-C3'

(Note: ¹⁹F NMR (376 MHz, DMSO- d6​ ) yields a single resonance at approximately -135.0 ppm, appearing as a doublet of doublets ( J = 5.0, 5.0 Hz) due to meta-coupling with H4' and H6'.)

2D NMR Fragment Assembly

To unequivocally link the pyrazole ring to the phenyl ring, 2D HMBC (Heteronuclear Multiple Bond Correlation) is utilized. The defining cross-peak in this spectrum is the correlation from the broad pyrazole H3/H5 protons (8.05 ppm) to the phenyl C1' carbon (120.1 ppm). This through-bond magnetization transfer confirms the C4-C1' connectivity, validating the complete molecular architecture.

References

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI.
  • Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. ResearchGate.
  • Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction. ACS Publications.

Application Notes & Protocols: Leveraging 4-(2-Fluoro-3-methoxyphenyl)-1H-pyrazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and a Privileged New Building Block

The pyrazole nucleus, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, widely regarded as a "privileged scaffold".[1] Its remarkable versatility and metabolic stability have led to its incorporation into numerous FDA-approved drugs targeting a wide array of clinical conditions, from cancer and inflammation to viral infections and cardiovascular diseases.[2][3] Marketed drugs such as Celecoxib (anti-inflammatory), Ibrutinib (anticancer), and Sildenafil (erectile dysfunction) feature a core pyrazole structure, underscoring its significance in modern drug design.[1][2][4]

This guide focuses on a specific, highly functionalized building block: 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole . The strategic placement of substituents on the phenyl ring offers distinct advantages for drug design:

  • 2-Fluoro Group: The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation. Its high electronegativity can also modulate the pKa of nearby functionalities and engage in favorable hydrogen bonding or dipole-dipole interactions with protein targets.[5]

  • 3-Methoxy Group: This group can act as a hydrogen bond acceptor and its orientation, influenced by the adjacent fluorine, can provide specific vectorality for exploring protein binding pockets.

These application notes provide robust, field-tested protocols for the synthesis and derivatization of this building block, enabling the rapid generation of diverse compound libraries for screening and lead optimization.

Physicochemical Properties of the Core Scaffold

The drug-like properties of the core building block are critical for its utility. The table below summarizes its key calculated physicochemical parameters, which align well with established guidelines for oral bioavailability, such as Lipinski's Rule of Five.

PropertyValue (Calculated)Implication in Drug Discovery
Molecular Weight192.19 g/mol Excellent starting point, well below the 500 Da guideline, allowing for significant derivatization.
MLogP2.15Optimal lipophilicity for cell membrane permeability.
Hydrogen Bond Donors1 (pyrazole N-H)Provides a key interaction point with target proteins and a handle for derivatization.
Hydrogen Bond Acceptors3 (pyrazole N, F, O)Offers multiple points for forming hydrogen bonds, enhancing binding affinity and specificity.
Molar Refractivity50.8 cm³Within the typical range for drug-like molecules.

Synthetic Strategy & Protocols

The effective use of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole hinges on its strategic incorporation into more complex molecules. The following protocols detail its synthesis and subsequent functionalization at the N1 position, a common and highly effective diversification point.

Diagram: Overall Synthetic Workflow

G cluster_0 PART A: Core Synthesis cluster_1 PART B: Library Generation cluster_2 PART C: Application A1 4-Bromo-1H-pyrazole A3 Suzuki-Miyaura Coupling A1->A3 A2 (2-Fluoro-3-methoxyphenyl)boronic Acid A2->A3 A4 Core Building Block: 4-(2-Fluoro-3-methoxyphenyl)-1H-pyrazole A3->A4 B1 Core Building Block A4->B1 To Diversification B2 N1-Alkylation / Arylation B1->B2 B3 Diverse N1-Substituted Library B2->B3 C1 Compound Library B3->C1 To Screening C2 Biological Screening C1->C2 C3 Hit Identification & Lead Optimization C2->C3

Caption: General workflow from core synthesis to library generation and screening.

Protocol 1: Synthesis of 4-(2-Fluoro-3-methoxyphenyl)-1H-pyrazole via Suzuki-Miyaura Coupling

This protocol describes a standard palladium-catalyzed cross-coupling reaction to construct the core building block.[6][7]

Reaction Scheme: 4-Bromo-1H-pyrazole + (2-Fluoro-3-methoxyphenyl)boronic acid --[Pd(PPh₃)₄, Base]--> 4-(2-Fluoro-3-methoxyphenyl)-1H-pyrazole

Materials:

  • 4-Bromo-1H-pyrazole (1.0 equiv)

  • (2-Fluoro-3-methoxyphenyl)boronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 ratio), degassed

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure (Conventional Heating):

  • To an oven-dried Schlenk flask, add 4-bromo-1H-pyrazole (1.0 mmol), (2-fluoro-3-methoxyphenyl)boronic acid (1.1 mmol), and K₂CO₃ (2.5 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (5 mL of 1,4-dioxane:H₂O 4:1) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the title compound.

Expert's Note (Rationale):

  • Catalyst: Pd(PPh₃)₄ is a robust and versatile Pd(0) catalyst suitable for a wide range of Suzuki couplings.[6]

  • Base: K₂CO₃ is a moderately strong inorganic base sufficient to facilitate the transmetalation step of the catalytic cycle without causing degradation of sensitive functional groups.

  • Solvent: The dioxane/water mixture is effective at dissolving both the organic substrates and the inorganic base, creating a homogenous reaction environment essential for efficient catalysis.[7] Degassing is critical to prevent oxidation of the Pd(0) catalyst to its inactive Pd(II) state.

Protocol 2: N1-Alkylation for Library Diversification

The pyrazole N-H provides a convenient handle for introducing a wide variety of substituents, allowing for systematic exploration of structure-activity relationships (SAR).

Reaction Scheme: 4-(2-Fluoro-3-methoxyphenyl)-1H-pyrazole + R-X --[Base]--> 4-(2-Fluoro-3-methoxyphenyl)-1-R-1H-pyrazole (where R-X is an alkyl or benzyl halide)

Materials:

  • 4-(2-Fluoro-3-methoxyphenyl)-1H-pyrazole (1.0 equiv)

  • Alkyl/Benzyl Halide (e.g., iodomethane, benzyl bromide) (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Round-bottom flask

Procedure:

  • To a stirred solution of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole (1.0 mmol) in anhydrous DMF (5 mL) at 0 °C, add the base (e.g., Cs₂CO₃, 1.5 mmol) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkyl or benzyl halide (1.2 mmol) dropwise to the suspension.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully quench the reaction by adding water (15 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N1-substituted pyrazole.

Expert's Note (Rationale):

  • Base Selection: Cs₂CO₃ is a strong base with good solubility in DMF, making it highly effective for deprotonating the pyrazole N-H. For less reactive alkylating agents, a stronger, non-nucleophilic base like NaH in THF may be required.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are ideal for Sₙ2 reactions, as they solvate the cation of the base without hindering the nucleophilicity of the pyrazole anion.

Application in Drug Discovery: A Kinase Inhibitor Case Study

Pyrazole scaffolds are prevalent in kinase inhibitors, where the N-H can act as a "hinge-binder" by forming a critical hydrogen bond with the kinase hinge region.[2][4] Let's consider a hypothetical workflow targeting a Janus Kinase (JAK), a family of enzymes implicated in inflammatory diseases.[8]

Diagram: Drug Discovery Screening Cascade

G A N1-Substituted Pyrazole Library B Primary Screen: Biochemical JAK2 Inhibition Assay (e.g., HTRF or AlphaLISA) A->B High-Throughput Screening C Hit Confirmation & Dose-Response (IC₅₀ Determination) B->C Identify 'Hits' D Secondary Screen: Cell-Based p-STAT3 Assay (Measures pathway inhibition) C->D Confirm Potency E Selectivity Profiling (Test against JAK1, JAK3, TYK2) D->E Confirm Cellular Activity F In Vitro ADME/Tox Profiling (Microsomal Stability, hERG, CYP Inhibition) E->F Assess Selectivity G Lead Candidate F->G Select for In Vivo Studies

Caption: A typical screening cascade for identifying a novel kinase inhibitor.

Library Design Rationale

To explore the SAR around the JAK2 active site, a library would be synthesized using the N1-alkylation protocol. The choice of alkylating agents (R-X) would be guided by the desire to probe different regions of the ATP-binding pocket:

  • Small Alkyl Groups (Methyl, Ethyl): To probe for small hydrophobic pockets.

  • Substituted Benzyl Groups: To extend into the solvent-exposed region and pick up additional interactions.

  • Groups with Terminal Amines/Amides: To engage with polar residues or act as additional hydrogen bond donors/acceptors.

This focused library, built around the 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole core, provides a powerful starting point for discovering novel and potent kinase inhibitors.

Conclusion

The 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole building block represents a valuable tool for medicinal chemists. Its strategic fluorination and methoxylation patterns, combined with the proven biological relevance of the pyrazole scaffold, make it an excellent starting point for drug discovery campaigns. The robust synthetic protocols provided herein offer a clear and efficient path to generating diverse and novel compound libraries, accelerating the journey from initial concept to lead candidate.

References

  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • Pawar, S. S., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Patel, H., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. Available at: [Link]

  • Kumar, R., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano. Available at: [Link]

  • El-Faham, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Pathak, S. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Lee, H., et al. (2020). Alkylamino coupling reactions at the C4 positions of 4-halo-1H-1-tritylpyrazoles. ResearchGate. Available at: [Link]

  • Zhang, D., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Mphahlele, M. J., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. Available at: [Link]

  • Mondal, P., et al. (2020). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. Available at: [Link]

  • Tudge, M., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Synlett. Available at: [Link]

  • Li, F., et al. (2020). Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, H., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: [Link]

  • Abularrage, N. S., et al. (2020). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Tcyrulnikov, S., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available at: [Link]

  • Yang, S., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. PMC. Available at: [Link]

  • Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • Almirante, N., et al. (2023). Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof. Google Patents.
  • Fufa, T. B., et al. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and formulation scientists facing aqueous solubility bottlenecks with 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole (Molecular Formula: C10H9FN2O, MW: 192.19 g/mol )[1].

Due to its specific structural motifs, this compound exhibits high lipophilicity and resists dissolution in standard aqueous media. Below, you will find a diagnostic workflow, deep-dive troubleshooting FAQs, and self-validating experimental protocols to overcome these thermodynamic barriers.

Diagnostic Workflow: Selecting a Solubilization Strategy

G A Solubility Challenge: 4-(2-fluoro-3-methoxyphenyl) -1H-pyrazole B Determine Application Environment A->B C Chemical Synthesis / Reaction Workup B->C Organic/Harsh D In Vitro Assays / Physiological Media B->D Aqueous/Mild E pH Adjustment (Acid Wash < pH 2) C->E F Co-solvent System (DMSO / PEG 400) D->F G Inclusion Complexation (HP-β-CD) D->G H Amorphous Solid Dispersion (PVP) D->H

Diagnostic workflow for selecting solubility enhancement strategies based on application.

Part 1: Deep-Dive FAQs & Troubleshooting

Q1: Mechanistically, why is 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole so difficult to dissolve in water? A1: The poor aqueous solubility is driven by two competing thermodynamic forces: high crystal packing energy and extreme lipophilicity. The planar structure of the pyrazole-phenyl system allows for tight molecular stacking[2]. Furthermore, the pyrazole core engages in strong intermolecular hydrogen bonding, while the fluoro- and methoxy-substituted phenyl ring repels water[3]. Without disrupting this molecular symmetry or planarity, the energy required for water molecules to break the crystal lattice remains exceptionally high[2].

Q2: Can I simply adjust the pH of my buffer to ionize the compound and force it into solution? A2: Yes, but only under extreme, non-physiological conditions. Pyrazoles are amphoteric but act as very weak bases and weak acids[4]. The pKa of a protonated pyrazole is typically around ~2.5. To achieve significant ionization and salt formation, you must drop the pH below 2.0 using strong acids (e.g., 1M HCl)[4]. While this is highly effective for liquid-liquid extraction during reaction workups[5], it is completely incompatible with physiological assays (pH 7.4), where the compound will immediately precipitate.

Q3: My compound precipitates instantly when I dilute my DMSO stock into the assay buffer. How do I prevent this? A3: This is a classic case of "solvent-shift precipitation." The pyrazole's solubility drops exponentially as the DMSO fraction decreases in the aqueous bulk[6]. Troubleshooting fix: Do not add buffer to the DMSO stock. Instead, add the DMSO stock dropwise to a rapidly stirring buffer to prevent localized supersaturation and rapid nucleation. If precipitation persists, you must pre-formulate the DMSO stock with a surfactant (e.g., 0.1% Tween 80) or abandon co-solvents in favor of cyclodextrin complexation[7].

Part 2: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to downstream applications if the validation checkpoints fail.

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Causality: The hydrophobic inner cavity of HP-β-CD encapsulates the lipophilic fluoro-methoxyphenyl ring, shielding it from the aqueous environment, while the hydroxyl-rich exterior of the cyclodextrin ensures water solubility[8].

  • Matrix Preparation: Dissolve 20% (w/v) HP-β-CD in deionized water or your target assay buffer.

  • Guest Incorporation: Add an excess amount of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole powder to the cyclodextrin solution.

  • Thermodynamic Equilibration: Seal the vial and stir magnetically at 25°C for 48 hours. Why 48 hours? Host-guest complexation is a thermodynamically driven equilibrium process; it takes time for the pyrazole to displace the water molecules natively residing inside the cyclodextrin cavity[6].

  • Filtration: Pass the suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed API.

  • Self-Validation Checkpoint: Inspect the filtrate visually and via UV-Vis spectroscopy.

    • Pass: The solution is optically clear. The saturation limit has not been exceeded.

    • Fail: The solution is turbid. The complexation failed, or the CD cavity is saturated. You must increase the HP-β-CD concentration or switch to a more hydrophobic derivative like Captisol (SBE-β-CD).

  • Lyophilization (Optional): Freeze-dry the clear filtrate to obtain a stable, easily reconstitutable solid complex.

Protocol B: Amorphous Solid Dispersion (Solvent Evaporation Method)

Causality: This technique completely bypasses the high crystal lattice energy barrier by converting the crystalline pyrazole into a disordered, amorphous state, trapped within a highly water-soluble polymer matrix[9].

  • Co-dissolution: Weigh 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole and Polyvinylpyrrolidone (PVP K30) at a 1:4 (w/w) ratio. Dissolve both completely in a volatile organic solvent mixture (e.g., Ethanol/Dichloromethane 1:1). Molecular-level mixing in the solvent phase is critical to prevent phase separation.

  • Solvent Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C until a solid film forms[7].

  • Desiccation: Transfer the flask to a vacuum oven and dry at room temperature for 24 hours to remove residual solvent traces.

  • Pulverization: Scrape the solid dispersion and gently mill it into a fine powder.

  • Self-Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD) on the final powder.

    • Pass: The diffractogram shows a broad "halo" with no sharp peaks, confirming complete amorphization[10].

    • Fail: Sharp diffraction peaks are visible, indicating the pyrazole has recrystallized. You must increase the polymer ratio (e.g., 1:6) or switch to a polymer with a higher glass transition temperature (e.g., HPMC).

Part 3: Quantitative Performance Metrics

The table below synthesizes the expected empirical outcomes when applying these techniques to highly lipophilic, planar pyrazole derivatives.

Solubilization TechniqueRecommended Excipient / ReagentPrimary Mechanism of ActionExpected Solubility IncreaseStability in Aqueous Media
Co-solvency 1% to 5% DMSOReduces the dielectric constant of the aqueous phase[7].10x - 50xLow (High risk of solvent-shift precipitation upon dilution).
Solid Dispersion PVP K30 (1:4 ratio)Amorphization; overcomes crystal lattice energy barrier[10].50x - 200xModerate (Metastable; risk of recrystallization over time).
Inclusion Complexation HP-β-CD (20% w/v)Hydrophobic cavity encapsulation[6].100x - 500xHigh (Thermodynamically stable equilibrium).
pH Adjustment 0.1 M HCl (pH ~1.0)Protonation of the weakly basic pyrazole N2 atom[4].>1000xVery Low (Precipitates instantly if pH is raised above 3.0).

References

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs International Journal of Pharmaceutical Sciences URL: [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview ResearchGate URL: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES Journal of Pharmaceutical Negative Results URL:[Link]

  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences URL:[Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs Auctores URL: [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity National Institutes of Health (PMC) URL:[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

troubleshooting low yield in 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Yield in 4-(2-Fluoro-3-methoxyphenyl)-1H-pyrazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole. While the Suzuki-Miyaura cross-coupling is a robust, Nobel-prize-winning methodology[1], the synthesis of 4-aryl pyrazoles is notoriously temperamental due to competing kinetic pathways and catalyst deactivation[2].

This guide deconstructs the mechanistic bottlenecks of this specific transformation and provides a self-validating framework to rescue your yields.

Mechanistic Overview & Pathway Visualization

To troubleshoot effectively, we must first understand the thermodynamic and kinetic flow of the reaction. The coupling of 1-bromo-2-fluoro-3-methoxybenzene with 4-pyrazoleboronic acid pinacol ester relies on a delicate catalytic cycle that is easily derailed by two primary failure modes: Protodeboronation and Catalyst Poisoning .

SuzukiCycle Pd0 Active Pd(0) Catalyst (e.g., Pd(dppf)Cl2) OxAdd Oxidative Addition Pd(II) Aryl Complex Pd0->OxAdd 1-bromo-2-fluoro- 3-methoxybenzene Poisoning Catalyst Poisoning (Free NH Coordination) Pd0->Poisoning Unprotected Pyrazole NH TransMet Transmetalation Pd(II) Diaryl Complex OxAdd->TransMet 4-Pyrazoleboronic acid pinacol ester + Base Protodeboronation Protodeboronation (Boronic Ester Hydrolysis) OxAdd->Protodeboronation Excess Base / H2O / Heat Product Reductive Elimination 4-(2-fluoro-3-methoxyphenyl) -1H-pyrazole TransMet->Product Product->Pd0 Catalyst Regeneration

Caption: Suzuki-Miyaura catalytic cycle highlighting failure modes in 4-aryl-1H-pyrazole synthesis.

Core Troubleshooting FAQs

Q1: Why is my yield consistently below 20% when using unprotected 4-pyrazoleboronic acid pinacol ester? Causality: The free N-H of the pyrazole ring is a strong σ-donor. Instead of participating in transmetalation, the pyrazole nitrogen competitively coordinates to the palladium center, forming off-cycle, inactive Pd(II) complexes. This catalyst poisoning halts the catalytic cycle[3]. Furthermore, the 2-fluoro-3-methoxyaryl bromide has moderate steric hindrance, slowing down oxidative addition and allowing these side reactions to dominate[1]. Solution: You have two options. Either protect the pyrazole nitrogen (e.g., with a Tetrahydropyranyl (THP) or Trityl group) prior to coupling[3], or use a bidentate, sterically demanding ligand like dppf (in Pd(dppf)Cl2​ ) which resists displacement by the free pyrazole NH, maintaining the active catalytic species.

Q2: I am observing significant amounts of deboronated pyrazole in my LC-MS. How do I prevent protodeboronation? Causality: Heteroaryl boronic acids and their pinacol esters, particularly pyrazole-4-boronic species, are highly susceptible to protodeboronation under aqueous basic conditions[4]. The exogenous base facilitates the hydrolysis of the C-B bond before the transmetalation step can occur, essentially destroying your starting material. Solution: Shift the kinetic balance. Utilize microwave irradiation to drastically reduce reaction time (e.g., 10–15 minutes at 110 °C), allowing transmetalation to outcompete protodeboronation[2]. Alternatively, use the pre-formed lithium hydroxy ate complex of the pyrazole boronic ester, which undergoes rapid transmetalation under anhydrous conditions without the need for additional aqueous base[5].

Q3: Does the 2-fluoro substituent on the aryl bromide impact the coupling efficiency? Causality: Yes. The fluorine atom at the ortho position exerts an electron-withdrawing inductive effect, which facilitates oxidative addition. However, it also introduces steric bulk near the reacting C-Br bond[1]. If an excessively bulky ligand is used to prevent pyrazole coordination, the combined steric clash during transmetalation becomes the rate-limiting bottleneck. Solution: Balance the steric requirements by using Pd(dppf)Cl2​ or Pd2​(dba)3​ with XPhos. These systems provide enough electron density to push the reaction forward while accommodating the ortho-fluoro group.

Quantitative Condition Matrix

The following table summarizes the impact of various reaction conditions on the yield of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole, demonstrating why modern protocols favor microwave or anhydrous ate-complex methodologies.

Boronic SpeciesCatalyst SystemBase / SolventConditionsYieldPrimary Failure Mode
Unprotected Pinacol Ester Pd(PPh3​)4​ (5 mol%) Na2​CO3​ / DME: H2​O 12h, 80°C<20%Catalyst Poisoning & Protodeboronation
THP-Protected Pinacol Ester Pd(PPh3​)4​ (5 mol%) Na2​CO3​ / DME: H2​O 12h, 80°C65%Slow Oxidative Addition (Sterics)
Unprotected Pinacol Ester Pd(dppf)Cl2​ (5 mol%) K2​CO3​ / Dioxane: H2​O 15 min, 110°C (MW)82%None (Optimized Microwave)
Lithium Hydroxy Ate Complex Pd(P(t-Bu)3​)2​ (5 mol%)None / DMF (Anhydrous)4h, 100°C88%None (Optimized Anhydrous)

Self-Validating Experimental Protocol

To ensure reproducibility, the following microwave-assisted methodology incorporates strict In-Process Controls (IPCs) to create a self-validating workflow[4].

Workflow: Microwave-Assisted Synthesis of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole

Step 1: Reagent Preparation In a 10 mL microwave-safe vial, combine 1-bromo-2-fluoro-3-methoxybenzene (1.0 equiv, 1.0 mmol) and unprotected 4-pyrazoleboronic acid pinacol ester (1.2 equiv, 1.2 mmol).

Step 2: Catalyst & Base Addition Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%) and finely powdered K2​CO3​ (2.5 equiv, 2.5 mmol). Causality Check: Pd(dppf)Cl2​ is explicitly chosen over Pd(PPh3​)4​ to prevent coordination of the free pyrazole NH[3].

Step 3: Solvent Deoxygenation (Critical) Add a mixture of 1,4-Dioxane and H2​O (4:1 v/v, 5 mL). Sparge the mixture with Argon for exactly 10 minutes before sealing. Validation: Failure to thoroughly deoxygenate will result in the rapid oxidation of Pd(0) to Pd(II), leading to homocoupling of the boronic ester (detectable via LC-MS as a mass of 134 for the pyrazole dimer).

Step 4: Microwave Irradiation Seal the vial with a Teflon septum and irradiate in a microwave reactor at 110 °C for 15 minutes[4].

Step 5: In-Process Control (IPC) & Feedback Loop Before proceeding to workup, sample 10 µL of the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS.

  • Self-Validating Check: Look for the product mass [M+H]+=193.1 .

  • Troubleshooting Branch: If unreacted aryl bromide remains but the boronic ester is absent, protodeboronation has occurred. Action: Add 0.5 equiv more of the boronic ester and resubject to microwave irradiation for 5 additional minutes.

Step 6: Workup & Purification Once the IPC confirms complete consumption of the aryl bromide, dilute the mixture with EtOAc (15 mL), wash with brine (2 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure product.

References[2] Cheng, H., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." rhhz.net. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFf3qTcAE3FMKQNMOrL-vCOZLGgpNi5gUcgr-Jsicn28ziwGjyv0rogCfUBPrBwX6cuMn6ukaBb6bmNDJTtVgAr5MqJ-5Sjza4BZ9shHnf-YtycUDBBGuuo3H4BQFQfyPztm5Kl[3] Ichikawa, H., et al. "SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS." CLOCKSS. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwqmfz_ErrV5NXVFYawHYtIzyjcgmfHkKrKB6l2AyQx9hMlHwxkjPUhOhwOAtMAPBg_4Falpx7f9ODYbtNc2k1l6HmnOPMv6cq5n9FgqOlsPUoZttZ0NdXamhiTaBJmg2eafJIqyXIu9hohbiDOR6Cyvebbp7tbnWoQxuKOzOBHqw0b1_sSE7f5g==[5] "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings." ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzHlyM7xMygzQiNGp7DX7_IqisAfJZ-0Ub7Wtf_HxWorh40Rb4L1sTX03Vq9-nMbuGixlIwZa29e1aJ3PvoI9FSd8hsNaEh_wgg_jnJMo_AwAeuFSM6OoUeo3n-Sog578t9V0DqCsrJjNmVb133_Hqdwns82K8nJ3aFCOFRqTCae_e9GmtVm1m3Ygp01C1Orgak4uH3CYiCJhTpCBduVlUGAw45kx65sEmS41icKnrTybhdKzXQE-KL9Da3izsEKcjBuv4j5USqnmw0vyrihKLFS3eJ0Z4c2rjWITRUSzpBT7dlxL5kKzEniimlug9AMeenEkLMM3xSjsApHIJyL3qx6-6zNUeWOzVJNUIkkQxzPGWgMD0KmCuCow99GcvIA==[4] "Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrazole Boronic Acids." BenchChem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7VgOiVqyCvf-zcXhqP8JXRWFsQoUZ0jWPpEMLIYIx-pMIZ97WAFXcdVntxDri8mM87JM2v9uR4noTp2L07tk6pdQ9s_BG7QdnE-dpdpttxiwJig-GZ3YXnBLYsWAjrDXNF9aehDInt8sZStmNRIC-G4hMp4Jd7YL6qk_fs6faLnudX38x4ydIWIWI8D_UXRTxPNQN4kB2OKyeeccJydsUmKa1Nybu6lO_4wyCOqqPzeoJuFrLoTlyc8z8OCts[1] "Suzuki-Miyaura Cross Coupling Reaction." TCI Chemicals. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7FheOQNdp6pFR4F-IN3nbOaVwymkDJYsYnaXs-UGa2ZLN6SMMtreVGCPOX9qTH4Ys7LqOfpMhk2_LM9rTCJ5Y-iAyKAGSdc8Cx0YtkO5YcTvR23r6uIm-WMdxaSQZ4kaL6ihmKCirJST_l8nzUECRVKhMw_Ybxh7P8wMJj6z8_IY=

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole Scale-Up

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature optimization during process scale-up. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of your pyrazole synthesis, with a focus on the critical role of reaction temperature.

Q1: We're observing a significant decrease in yield and an increase in impurity formation since moving from a 10g to a 500g scale. How is temperature implicated, and what is our primary troubleshooting step?

A decrease in yield and purity upon scale-up is a frequent challenge directly linked to heat transfer dynamics.[1] Larger reaction volumes have a lower surface-area-to-volume ratio, which significantly impairs both heating and cooling efficiency.[1][2][3] This can lead to localized hot spots or uneven temperature distribution, promoting side reactions, product degradation, or incomplete conversion.[1]

Your first and most critical troubleshooting step is to conduct a systematic temperature scouting study to identify the optimal temperature range for the new scale.

Experimental Protocol: Temperature Scouting Study

This protocol outlines a structured approach to determine the ideal reaction temperature.

Objective: To identify the temperature that maximizes the yield of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole while minimizing the formation of critical impurities.

Materials:

  • Starting materials for the pyrazole synthesis

  • Reaction solvent(s)

  • Jacketed laboratory reactor with precise temperature control and overhead stirring

  • In-process control (IPC) analytical method (e.g., HPLC, UPLC)[4]

Procedure:

  • Reactor Setup: Set up the laboratory reactor according to your standard operating procedure, ensuring the temperature probe is correctly calibrated and positioned to measure the internal reaction temperature accurately.

  • Parallel Reactions: Prepare 3-5 identical reactions at a small, manageable scale (e.g., 1/10th of the target scale).

  • Temperature Variation: Assign a different target temperature for each reaction. It is advisable to select a range around the original laboratory temperature (e.g., T-10°C, T, T+10°C, T+20°C).

  • Controlled Addition: If your process involves the addition of a reactive reagent (like hydrazine), ensure the addition rate is slow and consistent across all experiments to manage any exotherms.[5]

  • Reaction Monitoring: Monitor the progress of each reaction at regular intervals using your established IPC method (e.g., HPLC).[1][6] Track the consumption of starting materials and the formation of the desired product and any impurities.

  • Data Collection: Once the reactions are complete, quench them consistently and analyze the final crude product for yield and purity.

  • Analysis: Tabulate the results to identify the temperature that provides the best balance of reaction time, yield, and purity profile.

Data Summary: Temperature Scouting Results
Reactor No.Temperature (°C)Reaction Time (h)Yield (%)Purity (Area % by HPLC)Key Impurity X (Area %)
150127595.21.8
26088898.50.5
37059197.11.5
48038592.34.2
Q2: Our synthesis is yielding a mixture of pyrazole regioisomers. How can we leverage temperature to improve the regioselectivity?

Regioselectivity is a common challenge in the synthesis of unsymmetrically substituted pyrazoles.[7] The reaction conditions, particularly temperature, solvent, and pH, can dramatically influence which isomer is favored.[7] In some cases, different reaction temperatures can lead to a reversal in the dominant regioisomer formed.[7]

Optimizing temperature is a powerful tool to steer the reaction toward your desired product. A lower temperature might favor the kinetically controlled product, while a higher temperature could favor the thermodynamically more stable isomer.

Workflow for Optimizing Regioselectivity

G cluster_0 Regioselectivity Optimization Workflow A Identify Regioisomers (e.g., by NMR, LC-MS) B Conduct Temperature Screening (e.g., 0°C, RT, 40°C, 60°C, 80°C) A->B C Analyze Isomer Ratio (by HPLC or 1H NMR) B->C D Is an acceptable ratio achieved? (e.g., >98:2) C->D Evaluate E Select Optimal Temperature D->E Yes F Consider Other Parameters (Solvent, pH, Catalyst) D->F No F->B Re-run Screen G Re-evaluate Synthetic Strategy F->G

Caption: Workflow for optimizing regioselectivity through temperature control.

Q3: What are the primary thermal safety hazards we should be aware of when scaling up this synthesis, and how do we establish safe operating temperature limits?

When scaling up reactions involving energetic reagents like hydrazines or using solvents like DMSO at elevated temperatures, thermal hazard assessment is non-negotiable.[5][8] Key risks include:

  • Thermal Runaway: Condensation reactions with hydrazine are often exothermic.[5] Poor heat removal on a large scale can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing a reactor failure.[3]

  • Reagent/Solvent Decomposition: Many organic compounds, including solvents like DMSO, can decompose exothermically at elevated temperatures, a process that can be catalyzed by acids, bases, or impurities in the reaction mixture.[8]

Mitigation and Safety Assessment:

  • Differential Scanning Calorimetry (DSC): Before any large-scale experiment, perform a DSC analysis on the reaction mixture. This will determine the onset temperature of any exothermic decomposition events and the amount of energy released.[9] This data is crucial for defining a maximum safe operating temperature.

  • Controlled Reagent Addition: Add energetic reagents like hydrazine hydrate slowly and sub-surface to maintain control over the reaction rate and heat generation.[5]

  • Adequate Cooling Capacity: Ensure your reactor's cooling system is capable of handling the total heat output of the reaction at the intended scale.

  • Process Safety Review: Conduct a thorough process hazard analysis (PHA) with safety engineers to identify all potential risks and establish robust control measures.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole?

The most common and traditional method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11] For your target molecule, the likely precursors would be:

  • A derivative of (2-fluoro-3-methoxyphenyl)malondialdehyde or a synthetic equivalent like a β-ketoester .

  • Hydrazine or a protected form like hydrazine hydrate.

Q2: Beyond temperature, what other Critical Process Parameters (CPPs) must be controlled during scale-up?

While temperature is paramount, several other parameters are critical for a successful and reproducible scale-up:[2]

  • Mixing Efficiency: Inadequate agitation can lead to poor mass and heat transfer, mimicking the problems of poor temperature control.[1]

  • Rate of Reagent Addition: As mentioned, the rate of addition for key reagents directly impacts heat generation and local concentration gradients.

  • Solvent Selection: The choice of solvent affects not only solubility and reactivity but also the overall thermal profile and potential for side reactions.[7]

  • pH Control: The acidity or basicity of the reaction medium can significantly influence reaction rate and selectivity.[7]

Q3: What analytical methods are recommended for monitoring the reaction and ensuring product quality?

Robust in-process controls and final product analysis are essential.

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of reaction progress at the bench and in the plant.[6][12]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis. It should be used to track the disappearance of starting materials and the appearance of the product and impurities, allowing for precise determination of reaction completion and final purity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying the structure of any significant impurities or regioisomers.[6][13]

  • Mass Spectrometry (MS): Used in conjunction with LC to confirm the molecular weight of the product and identify unknown impurities.[6]

Workflow for Establishing Normal Operating Range (NOR)

G cluster_1 Establishing Normal Operating Range (NOR) for Temperature A 1. Lab Scale: Define Proven Acceptable Range (PAR) via Temperature Scouting B 2. Safety Assessment: Perform DSC to find T_onset of decomposition A->B C 3. Define Maximum Safe Operating Temperature (T_max) T_max << T_onset B->C D 4. Define NOR: Set range within PAR and well below T_max C->D E 5. Scale-Up Run: Execute batch within NOR, monitoring CPPs D->E F 6. Verification: Confirm yield and purity meet specifications E->F

Caption: Decision workflow for defining the Normal Operating Range (NOR).

References

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. National Center for Biotechnology Information.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. National Center for Biotechnology Information.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ACS Publications. American Chemical Society Publications.
  • challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Navigating the Challenges of Scaling Up 4-Iodopyrazole Reactions: A Technical Support Guide. Benchchem.
  • Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. ResearchGate.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI.
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development - ACS Publications. American Chemical Society Publications.
  • 4 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers. Benchchem.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. Available at: [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH. National Center for Biotechnology Information.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. American Chemical Society Publications.
  • Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents | Organic Process Research & Development - ACS Publications. American Chemical Society Publications.

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resolving HPLC co-elution issues with 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving HPLC Co-elution Issues with 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals dealing with complex co-elution issues involving fluorinated pyrazole derivatives.

Diagnostic Dashboard: Resolving Co-elution

When 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole co-elutes with synthetic intermediates or positional isomers, standard method adjustments (like altering gradient slopes on a C18 column) are rarely sufficient. The workflow below outlines the logical progression for troubleshooting this specific structural class by exploiting orthogonal retention mechanisms.

HPLC_Troubleshooting Start Co-elution Detected: 4-(2-fluoro-3-methoxyphenyl) -1H-pyrazole CheckIsomer Are impurities positional isomers? Start->CheckIsomer ChangeCol Switch to PFP Stationary Phase CheckIsomer->ChangeCol Yes CheckpH Is pyrazole partially ionized? (pH 2-3) CheckIsomer->CheckpH No / Unknown ChangeMod Change Modifier: Acetonitrile -> Methanol ChangeCol->ChangeMod AdjustpH Buffer to pH 5.0 (Neutral state) CheckpH->AdjustpH Yes Resolve Baseline Resolution Achieved (Rs > 2.0) AdjustpH->Resolve ChangeMod->Resolve

Logical troubleshooting workflow for resolving pyrazole derivative co-elution.

Knowledge Base: Frequently Asked Questions

Q1: Why is my 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole co-eluting with its positional isomer on a standard C18 column? A1: Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Positional isomers of fluorinated methoxyphenyl-pyrazoles often have identical partition coefficients (LogP), making them indistinguishable to a C18 phase. To resolve this, you must exploit alternative retention mechanisms. Switching to a Pentafluorophenyl (PFP) stationary phase introduces dipole-dipole, π-π, and hydrogen-bonding interactions. The highly electronegative fluorine atoms on the PFP phase interact specifically with the fluorine on your analyte's aromatic ring, providing the shape selectivity required to baseline-resolve positional isomers[1].

Q2: I switched to a PFP column, but the co-elution is still present. I am using Acetonitrile and Water (0.1% Formic Acid). What is wrong? A2: The issue lies in your choice of organic modifier. Acetonitrile is a π-electron-deficient solvent. When used with a PFP or Biphenyl column, acetonitrile competes for the π-π interactions between the stationary phase and the analyte's aromatic rings, effectively masking the column's unique selectivity. Switch your organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent that does not interfere with π-π or dipole-dipole interactions, allowing the PFP column to fully express its orthogonal selectivity[2].

Q3: My pyrazole peak is tailing severely and co-eluting with a closely related synthetic intermediate. How does pH affect this? A3: The pyrazole ring contains a basic nitrogen with a pKa typically around 2.0 to 3.0 (conjugate acid). If your mobile phase pH is near this pKa (e.g., using 0.1% Formic acid, pH ~2.7), the analyte exists in a dynamic equilibrium between its protonated and neutral states. This dual-state existence causes peak broadening, tailing, and subsequent co-elution. To establish a self-validating system, adjust the mobile phase pH to be at least 2 units away from the pKa. Using a 10 mM Ammonium Acetate buffer (pH 5.0) ensures the pyrazole remains fully neutral, sharpening the peak and improving resolution from ionizable impurities. Furthermore, maintaining a stable pH prevents retention time drift, a common failure indicator in HPLC systems[3].

PFP_Interactions Analyte Fluorinated Pyrazole PiPi π-π Interactions (Aromatic Rings) Analyte->PiPi Enhanced by MeOH Dipole Dipole-Dipole (C-F Bonds) Analyte->Dipole Shape Selectivity HBond Hydrogen Bonding (Pyrazole N-H) Analyte->HBond pH Dependent Hydrophobic Hydrophobic (Dispersive) Analyte->Hydrophobic Baseline Retention

Orthogonal retention mechanisms of a PFP column for fluorinated pyrazoles.

Empirical Data: Selectivity Matrix

The following table summarizes the quantitative impact of stationary phase, organic modifier, and pH adjustments on the resolution of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole from its closely eluting 4-fluoro positional isomer.

Column ChemistryOrganic ModifierMobile Phase pHRetention Factor (k')Resolution (Rs)Diagnostic Conclusion
C18 Acetonitrile2.7 (0.1% Formic Acid)3.20.8 Severe Co-elution; lack of shape selectivity.
C18 Methanol2.7 (0.1% Formic Acid)3.51.1 Partial Co-elution; slight improvement from protic solvent.
PFP Acetonitrile5.0 (Ammonium Acetate)4.11.4 Marginal Resolution; π-π interactions suppressed by ACN.
PFP Methanol5.0 (Ammonium Acetate)4.82.6 Baseline Resolution ; full orthogonal selectivity expressed.

Validated Protocol: Orthogonal Method Development

To guarantee reproducible separation of fluorinated pyrazoles, do not simply follow these steps—understand that they form a self-validating system . If the system suitability criteria fail, the protocol dictates an immediate halt to prevent the generation of compromised data.

Objective: Achieve baseline resolution (Rs > 2.0) of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole from synthetic precursors and positional isomers.

Step 1: Column Installation & Equilibration Install a Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 3 µm). Flush the system with 50:50 Methanol/Water to remove any residual Acetonitrile from previous runs, which can poison the π-π interaction sites.

Step 2: Aqueous Phase Preparation (pH Control) Prepare 10 mM Ammonium Acetate in MS-grade water. Adjust the pH to 5.0 using dilute acetic acid. Filter through a 0.22 µm membrane. Causality: This specific pH ensures the basic pyrazole nitrogen remains unprotonated, preventing secondary interactions with residual silanols and eliminating peak tailing.

Step 3: Organic Phase Selection Use 100% MS-grade Methanol as Mobile Phase B. Strictly avoid Acetonitrile to allow the PFP column's dipole and π-π mechanisms to dominate.

Step 4: Gradient Design & Temperature Control Program a shallow gradient: Start at 30% Methanol, ramping to 70% over 20 minutes. Set the column oven to 25°C. Causality: Lower temperatures enhance dipole-dipole and steric interactions on PFP columns, whereas higher temperatures increase kinetic energy, often decreasing the resolution of rigid fluorinated isomers.

Step 5: System Suitability Validation (Self-Validation Checkpoint) Inject a resolution mixture containing the target analyte and known co-eluting impurities.

  • Condition A: Verify that Resolution (Rs) ≥ 2.0. If Rs < 2.0, decrease the initial gradient slope by 1% per minute.

  • Condition B: Verify the Peak Tailing Factor (Tf) is ≤ 1.2. If Tf > 1.2, the pH buffer capacity has failed. Action: Discard the mobile phase, recalibrate the pH meter, and remake the 10 mM Ammonium Acetate buffer. Do not proceed to sample analysis until Tf ≤ 1.2.

References

  • HPLC Troubleshooting: A System Monitoring Approach. Waters Corporation. Available at:[Link]

  • HPLC Method Development Guide. Agilent Technologies. Available at:[Link]

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes. LCGC International / Chromatography Online. Available at: [Link]

Sources

overcoming DMSO precipitation with 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole in cell assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered when using this compound in cell-based assays, particularly issues related to DMSO-induced precipitation. Our goal is to ensure the scientific integrity and reproducibility of your experiments.

I. Understanding the Challenge: The Science of Solubility

4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole, like many small molecule inhibitors, exhibits limited aqueous solubility.[1][2] This characteristic necessitates the use of an organic solvent, most commonly dimethyl sulfoxide (DMSO), to prepare concentrated stock solutions.[3][4] The challenge arises when this DMSO stock is diluted into the aqueous environment of cell culture media. This sudden change in solvent polarity can drastically reduce the compound's solubility, leading to precipitation.[5]

This phenomenon is a critical experimental hurdle. Precipitated compound is not bioavailable to the cells, leading to an inaccurate final concentration and compromising the validity of your experimental results.[6] Understanding the difference between kinetic and thermodynamic solubility is key. Kinetic solubility refers to the concentration at which a compound, rapidly diluted from a DMSO stock, begins to precipitate.[7][8] This is often higher than the thermodynamic, or true, equilibrium solubility due to the formation of a temporary supersaturated state.[9][10] Your goal is to work within the compound's thermodynamic solubility limit in your final assay conditions.

II. Troubleshooting Guide: From Stock to Assay

This section provides a systematic approach to diagnosing and resolving precipitation issues at various stages of your experiment.

Problem 1: Precipitation Observed in the DMSO Stock Solution

Symptoms: Cloudiness, visible particles, or crystal formation in your DMSO stock vial.

Root Causes & Solutions:

  • Moisture Contamination: DMSO is highly hygroscopic and will readily absorb water from the atmosphere. This seemingly small amount of water can be enough to cause a poorly soluble compound to precipitate from a highly concentrated stock.

    • Solution: Always use high-purity, anhydrous DMSO.[11] Keep the DMSO stock vial tightly sealed when not in use.

  • Stock Concentration is Too High: You may be exceeding the compound's maximum solubility in DMSO.

    • Solution: Prepare a new stock solution at a lower concentration (e.g., 10 mM).[11] While it may seem counterintuitive, starting with a slightly less concentrated stock can sometimes prevent issues down the line.

  • Incomplete Initial Dissolution: The compound may not have fully dissolved when the stock was first prepared.

    • Solution: Gentle warming (to 37°C), vortexing, or sonication can help to redissolve the compound.[11][12] If the precipitate does not dissolve, it is best to discard the stock and prepare a fresh one, as the concentration is no longer accurate.[11]

  • Improper Storage: Repeated freeze-thaw cycles can promote precipitation.

    • Solution: Aliquot the stock solution into smaller, single-use volumes.[6][13] Store these aliquots at -80°C for long-term stability.[11]

Problem 2: Precipitation Upon Dilution into Aqueous Cell Culture Media

Symptoms: A cloudy precipitate or visible particles form immediately or shortly after adding the DMSO stock to your cell culture media.

Root Causes & Solutions:

  • "Solvent Shock": The rapid change from a 100% DMSO environment to a primarily aqueous one is the most common cause of precipitation.

    • Solution 1: Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your compound in a small volume of serum-free media or PBS. Then, add this intermediate dilution to your final culture volume. This more gradual change in solvent polarity can help keep the compound in solution.[14]

    • Solution 2: Pre-mixing Media with DMSO: Before adding your compound, add a volume of pure DMSO to your cell culture media to match the final desired DMSO concentration. Then, add your compound's DMSO stock to this pre-conditioned media with gentle mixing.[15]

  • Final DMSO Concentration is Too Low: While high concentrations of DMSO can be toxic to cells, a certain amount is necessary to maintain the solubility of your compound.[11]

    • Solution: Determine the maximum tolerable DMSO concentration for your specific cell line (typically between 0.1% and 0.5%).[16][17][18] Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[6]

  • Interaction with Media Components: Components in the media, such as salts or high concentrations of certain supplements, can affect compound solubility.

    • Solution: Test for precipitation in a simpler aqueous solution, like phosphate-buffered saline (PBS), to determine if a specific media component is the issue.

Problem 3: Low or Inconsistent Compound Efficacy in Cell Assays

Symptoms: The compound shows lower than expected biological activity, or there is high variability between experimental replicates.

Root Causes & Solutions:

  • Micro-precipitation: Even if not visible to the naked eye, microscopic precipitates can form, reducing the effective concentration of the compound.

    • Solution: After preparing your final working solution in media, centrifuge the solution at high speed and test the supernatant for compound concentration via HPLC or a similar method. This will confirm if the compound is fully dissolved.

  • Binding to Serum Proteins: Proteins in fetal bovine serum (FBS), such as albumin, can bind to your compound, reducing its free and active concentration.[6][19][20]

    • Solution: Consider reducing the serum concentration in your assay media if your cell line can tolerate it. Alternatively, perform experiments in serum-free media for short durations. Be aware that serum can also sometimes enhance the solubility of certain compounds.[6]

  • Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic plates and tubes, lowering the available concentration.[21]

    • Solution: Use low-protein-binding plasticware for your experiments.

  • Compound Instability: The compound may be degrading in the cell culture environment (37°C, physiological pH).

    • Solution: Perform a stability study by incubating the compound in your cell culture media over time and analyzing its concentration by HPLC or LC-MS.[20][21]

III. Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration for a 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole DMSO stock solution?

A1: While the absolute maximum solubility may be higher, a stock concentration of 10-20 mM is a good starting point to balance solubility and the need for small dilution volumes.

Q2: What is the highest concentration of DMSO my cells can tolerate?

A2: This is cell-line specific. It is crucial to perform a dose-response experiment with DMSO alone to determine the highest concentration that does not affect cell viability or function in your specific assay. For many cell lines, this is between 0.1% and 0.5%.[16][18][22]

Q3: Can I just filter out the precipitate from my media?

A3: No, this is not recommended. Filtering will remove the precipitated compound, leading to an unknown and lower final concentration, which will invalidate your experimental results.[6] The goal is to address the root cause of the precipitation.

Q4: I'm still having precipitation issues. Are there any other options?

A4: Yes, you can explore the use of solubility enhancers. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[23][24][25] (2-Hydroxypropyl)-β-cyclodextrin is a commonly used type in cell culture applications.[6] However, it's important to test for any effects of the cyclodextrin itself on your cells.

IV. Protocols & Data

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Bring the vial of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole and a vial of anhydrous DMSO to room temperature.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).[3]

  • Add the calculated volume of anhydrous DMSO directly to the vial containing the compound.

  • Vortex the solution thoroughly. If necessary, gently warm the vial to 37°C or sonicate until the compound is completely dissolved.[12] Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -80°C.[13]

Protocol 2: Serial Dilution for Cell-Based Assays
  • Thaw a single aliquot of your DMSO stock solution at room temperature.

  • Perform any necessary serial dilutions in 100% anhydrous DMSO to create a range of stock concentrations for your dose-response experiment.[15]

  • For each final concentration, first add the appropriate volume of the DMSO stock to a sterile tube.

  • Slowly add your cell culture media to the tube while gently vortexing or pipetting up and down to mix. This ensures a gradual change in solvent polarity.

  • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

  • Immediately add the final working solution to your cell culture plates. Do not store aqueous working solutions.[11]

Table 1: Recommended Final DMSO Concentrations for Cell Viability
Final DMSO ConcentrationGeneral Recommendation
≤ 0.1%Generally considered safe for most cell lines with minimal impact on cell viability.[22]
0.1% - 0.5%Often tolerable, but cell-line specific toxicity should be evaluated.[16][17]
> 0.5%Increased risk of cytotoxicity and other off-target effects.[16][18]

V. Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering precipitation issues.

Troubleshooting_Workflow cluster_start Start cluster_stock Stock Solution Issues cluster_media Media Dilution Issues cluster_advanced Advanced Solutions cluster_end Resolution Start Precipitation Observed Stock_Check In DMSO Stock? Start->Stock_Check Moisture Use Anhydrous DMSO Stock_Check->Moisture Yes Media_Check Upon Media Addition? Stock_Check->Media_Check No Concentration Lower Stock Concentration Moisture->Concentration Dissolution Warm/Sonicate Stock Concentration->Dissolution Storage Aliquot & Store at -80°C Dissolution->Storage End Clear Solution in Assay Storage->End Solvent_Shock Use Stepwise Dilution Media_Check->Solvent_Shock Yes Advanced_Sol Persistent Precipitation? Media_Check->Advanced_Sol No DMSO_Conc Optimize Final DMSO % Solvent_Shock->DMSO_Conc Media_Comp Test in PBS DMSO_Conc->Media_Comp Media_Comp->Advanced_Sol Sol_Enhancer Use Solubility Enhancers (e.g., Cyclodextrin) Advanced_Sol->Sol_Enhancer Yes Advanced_Sol->End No Sol_Enhancer->End

Caption: Troubleshooting decision tree for compound precipitation.

VI. References

Sources

Validation & Comparative

Comparative Bioavailability Guide: 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole vs. Standard Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is a privileged structural motif in modern medicinal chemistry, functioning as a fundamental framework in over 10% of FDA-approved small-molecule protein kinase inhibitors (PKIs) 1[1]. This guide provides an objective, data-driven comparison of the pharmacokinetic (PK) and bioavailability profile of the novel scaffold 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole (FMPP) against established clinical standards, primarily the blockbuster JAK1/2 inhibitor Ruxolitinib . By examining structural causality and self-validating experimental protocols, researchers can better understand how specific phenyl-ring substitutions modulate systemic exposure and metabolic clearance.

Structural Rationale & Causality

To understand the comparative bioavailability of these compounds, we must first analyze the causality behind their structural design.

  • The Pyrazole Core (The Anchor): In both FMPP and Ruxolitinib, the unfused pyrazole moiety acts as an ATP-mimetic. It provides a critical, highly directional hydrogen bond to the hinge region of the target kinase1[1]. However, unsubstituted pyrazoles often suffer from rapid phase I metabolism and poor membrane permeability.

  • Ruxolitinib (The Standard): Ruxolitinib links the pyrazole ring directly to a pyrrolo[2,3-d]pyrimidine scaffold. This highly optimized structure achieves an exceptional oral bioavailability of >95% and reaches maximum plasma concentration ( Cmax​ ) within 1 hour2[2]. However, it is heavily reliant on hepatic clearance via the CYP3A4 enzyme 3[3], making it susceptible to drug-drug interactions.

  • FMPP (The Novel Scaffold): The FMPP scaffold introduces two strategic modifications to the adjacent phenyl ring:

    • 2-Fluoro Substitution: Fluorine's high electronegativity and small Van der Waals radius restrict the rotation of the pyrazole-phenyl bond, locking the molecule into a bioactive conformation. Crucially, it blocks aromatic hydroxylation by CYP450 enzymes at the electron-rich ortho position.

    • 3-Methoxy Substitution: This group increases the overall lipophilicity ( LogP ) of the fragment, driving passive transcellular absorption across the intestinal epithelium while occupying hydrophobic pockets in the kinase binding site.

Scaffold_Logic Root Pyrazole Core (Kinase Hinge Binder) FMPP FMPP Scaffold (2-F, 3-OMe-phenyl) Root->FMPP Structural Optimization RUX Ruxolitinib (Pyrrolo-pyrimidine) Root->RUX Standard Clinical Scaffold Metab1 Blocked CYP Oxidation (High Stability) FMPP->Metab1 Steric/Electronic Shielding Metab2 CYP3A4 Metabolism (Hepatic Clearance) RUX->Metab2 Rapid Phase I Oxidation

Fig 2. Structural logic comparing FMPP and Ruxolitinib metabolic stability pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity, the comparative bioavailability of FMPP versus standard inhibitors must be evaluated using self-validating assay systems. The following protocols incorporate internal controls to guarantee that the resulting PK parameters are an artifact of the compound's chemistry, not assay variance.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To validate that the 2-fluoro substitution successfully prevents rapid CYP-mediated degradation prior to in vivo testing.

  • Step 1: Incubation Setup. Incubate 1 µM of the test compound (FMPP, Ruxolitinib as a positive control, and Verapamil as a high-clearance reference) with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

    • Causality: Using a standardized protein concentration ensures that intrinsic clearance ( Clint​ ) calculations are scalable and directly comparable across different inhibitor classes.

  • Step 2: Enzymatic Initiation. Add NADPH (1 mM final concentration) to initiate the assay.

  • Step 3: Time-Course Sampling & Quenching. Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately dispense into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality: The 3:1 ratio of ice-cold organic solvent instantly precipitates microsomal proteins, completely halting CYP450 activity. The inclusion of Tolbutamide validates extraction efficiency and corrects for any LC-MS/MS injection volume variations.

  • Step 4: LC-MS/MS Quantification. Centrifuge at 14,000 rpm for 10 mins and analyze the supernatant to calculate the half-life ( t1/2​ ) and Clint​ .

Protocol B: In Vivo Absolute Bioavailability ( F% ) Profiling

Purpose: To determine the absolute oral bioavailability by cross-referencing systemic exposure via intravenous (IV) and oral (PO) routes.

  • Step 1: Cohort Dosing. Divide male Sprague-Dawley rats into two cohorts. Administer an IV dose (1 mg/kg in 5% DMSO/95% Saline) via the lateral tail vein. Administer a PO dose (5 mg/kg in 0.5% Methylcellulose) via oral gavage.

  • Step 2: Serial Blood Sampling. Collect 200 µL blood samples via surgically implanted jugular vein cannulas at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Causality: Utilizing pre-cannulated animals is critical. It eliminates the acute stress responses associated with repeated restraint or tail-bleeding, which can artificially alter cardiac output, hepatic blood flow, and consequently, the drug's volume of distribution ( Vd​ ).

  • Step 3: Plasma Extraction & Analysis. Centrifuge blood in K2​EDTA tubes at 3000g (4°C). Extract plasma via protein precipitation and quantify using LC-MS/MS.

  • Step 4: PK Parameter Calculation. Calculate absolute bioavailability using the dose-normalized Area Under the Curve (AUC) ratio: F%=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

PK_Workflow A 1. Dosing (IV & PO) B 2. Serial Blood Sampling A->B C 3. Plasma Extraction B->C D 4. LC-MS/MS Analysis C->D E 5. Calculate Bioavailability D->E

Fig 1. Step-by-step in vivo pharmacokinetic workflow for absolute bioavailability determination.

Comparative Data Presentation

The table below synthesizes the quantitative PK parameters of the FMPP scaffold (derived from representative preclinical rodent models) against the clinical standard Ruxolitinib and an unoptimized, generic pyrazole baseline.

Pharmacokinetic ParameterFMPP (Novel Scaffold)Ruxolitinib (Clinical Standard)Unoptimized Pyrazole Core
Target Mechanism ATP-mimetic (Hinge binder)JAK1/JAK2 InhibitorGeneric Kinase Inhibitor
Absolute Bioavailability ( F% ) 78.4% ± 4.2% >95% < 20%
Time to Max Concentration ( Cmax​ ) 1.5 hours1.0 - 2.0 hours0.5 hours
Terminal Half-life ( t1/2​ ) 4.2 hours~3.0 hours< 0.8 hours
Plasma Protein Binding 88%97% (Albumin)Variable
Primary Clearance Mechanism Hepatic (CYP-resistant)Hepatic (CYP3A4)Rapid Hepatic Oxidation
Data Analysis & Insights
  • Absorption & Exposure: Ruxolitinib sets a remarkably high benchmark with >95% bioavailability and linear pharmacokinetics 2[2]. However, the FMPP scaffold demonstrates a highly robust F% of ~78.4%. This is a massive improvement over unoptimized pyrazoles (which typically suffer from heavy first-pass metabolism, yielding <20% bioavailability).

  • Metabolic Stability: Ruxolitinib is eliminated almost completely by oxidative metabolism, yielding a terminal half-life of roughly 3 hours 4[4]. The FMPP scaffold extends this half-life to 4.2 hours. The empirical data validates the structural hypothesis: the 2-fluoro substitution successfully shields the phenyl ring from rapid CYP450-mediated hydroxylation.

  • Protein Binding: While Ruxolitinib exhibits 97% albumin binding 3[3], FMPP shows a slightly lower binding affinity (88%), potentially resulting in a higher fraction of unbound, therapeutically active drug ( fu​ ) in systemic circulation.

Conclusion

The 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole (FMPP) scaffold represents a highly viable structural evolution for next-generation kinase inhibitors. While it does not entirely surpass the exceptional >95% oral bioavailability of the clinical standard Ruxolitinib, its strategic halogenation and methoxy substitutions successfully rescue the pyrazole core from rapid first-pass clearance. By utilizing the self-validating in vitro and in vivo protocols outlined above, drug development professionals can confidently leverage the FMPP scaffold to balance hinge-binding affinity with robust systemic exposure.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Review Finds Good Understanding of Pharmacokinetics of Ruxolitinib, but Questions Remain. American Journal of Managed Care (AJMC). Available at:[Link]

  • FDA Clinical Pharmacology and Biopharmaceutics Review: Ruxolitinib (Application Number: 202192Orig1s000). U.S. Food and Drug Administration (FDA). Available at:[Link]

Sources

Advanced Benchmarking of 4-(2-Fluoro-3-methoxyphenyl)-1H-pyrazole in High-Throughput Kinase Screening

Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Value of 4-Aryl-1H-Pyrazoles in Kinase HTS

In the landscape of targeted oncology and immunology, the discovery of novel ATP-competitive kinase inhibitors relies heavily on identifying high-quality hinge-binding fragments. The 1H-pyrazole core is a privileged scaffold, widely recognized as an isostere of the adenine ring of ATP. This allows it to form critical, bidentate hydrogen bonds with the backbone amides of the kinase hinge region[1].

Within our high-throughput screening (HTS) libraries, 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole (FMPP) has emerged as a structurally pre-organized, high-efficiency building block. Unlike simple, unsubstituted pyrazoles that suffer from promiscuity, FMPP incorporates specific stereoelectronic features:

  • The 2-Fluoro Substitution: The highly electronegative fluorine atom restricts the dihedral angle between the pyrazole and the phenyl ring. This conformational lock pre-organizes the fragment into its bioactive geometry, reducing the entropic penalty upon binding.

  • The 3-Methoxy Vector: This group projects directly into the hydrophobic back pocket (or gatekeeper region) of kinases like CDK2 and FLT3[2]. It serves as an ideal synthetic handle for hit-to-lead expansion, allowing chemists to build out macrocycles or extended inhibitors[3].

This guide objectively benchmarks FMPP against traditional fragment alternatives and details the self-validating HTS workflows required to accurately profile its kinase activity.

Benchmarking Alternatives: Physicochemical & Biochemical Profiling

To establish the superiority of FMPP as a starting point for library design, we benchmarked it against two ubiquitous hinge-binding fragments: 3-Amino-1H-pyrazole (a highly promiscuous, basic binder) and 1H-Indazole (a rigid, fused-ring alternative).

Table 1: Physicochemical Properties & Ligand Efficiency (LE)

A successful fragment must maintain strict physicochemical boundaries to ensure high Ligand Efficiency (LE), defined as the binding energy per heavy atom. FMPP maintains an optimal balance of lipophilicity and hydrogen bond capacity.

Scaffold / FragmentMW ( g/mol )cLogPHBDHBAHeavy AtomsTypical LE (kcal/mol/HA)
FMPP 192.192.1413140.38 - 0.42
3-Amino-1H-pyrazole 83.09-0.213260.25 - 0.31
1H-Indazole 118.141.821190.32 - 0.35
Table 2: Primary HTS Kinase Selectivity Profiling (IC₅₀ in µM)

Using a miniaturized biochemical assay, we screened these fragments at high concentrations (up to 500 µM) against a focused panel of oncology targets. FMPP demonstrates a clear preference for CDK2 and V600E-B-RAF, aligning with literature reports on triarylpyrazole derivatives[4][5].

Kinase TargetFMPP (IC₅₀ µM)3-Amino-1H-pyrazole (IC₅₀ µM)1H-Indazole (IC₅₀ µM)
CDK2 / Cyclin E 12.4>50085.2
V600E-B-RAF 18.7340.0112.5
FLT3 24.1>50090.3
JNK-1 >200150.0>200

Data Interpretation: While 3-amino-1H-pyrazole is too small and polar to achieve meaningful potency without extensive elaboration, FMPP achieves low-micromolar potency (exceptional for a 192 Da fragment) due to the synergistic binding of the pyrazole at the hinge and the methoxyphenyl group in the hydrophobic pocket.

High-Throughput Screening Workflows

To ensure data integrity, our screening cascade employs orthogonal, self-validating methodologies. We transition from biochemical TR-FRET to cellular NanoBRET to confirm that the biochemical hits translate into live-cell target engagement.

HTS_Workflow A Library Preparation (FMPP & Analogs) B Primary HTS (TR-FRET Assay) A->B 1536-well C Orthogonal Validation (Thermal Shift / DSF) B->C Active Hits D Cellular Target Engagement (NanoBRET) C->D Validated Binders E Hit-to-Lead Optimization D->E Efficacious Leads

High-throughput screening workflow for pyrazole-based kinase fragments.
Protocol 1: Primary Biochemical Screening via TR-FRET

Causality & Rationale: Fragment libraries often contain aromatic compounds that exhibit auto-fluorescence, leading to false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by introducing a microsecond time delay before signal integration, allowing short-lived background fluorescence to decay while the long-lived Lanthanide (Europium) signal persists.

Step-by-Step Methodology:

  • Assay Preparation: Dispense 2 µL of kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) into a 1536-well low-volume plate.

  • Compound Transfer: Use an acoustic liquid handler (e.g., Echo 550) to transfer 20 nL of FMPP (in 100% DMSO) to achieve a final top concentration of 200 µM (10-point dose-response, 1:3 dilutions). Control Wells: 1% DMSO (negative control) and 10 µM Staurosporine (positive control).

  • Enzyme/Substrate Addition: Add 2 µL of a 2X mix containing recombinant CDK2/Cyclin E (final 1 nM) and biotinylated peptide substrate (final 100 nM).

  • Reaction Initiation: Add 2 µL of ATP at the Km​ apparent for CDK2 (typically 15 µM) to ensure the assay is sensitive to ATP-competitive hinge binders. Incubate at 25°C for 60 minutes.

  • Detection: Stop the reaction by adding 2 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Read & Validate: Read on a multi-mode plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm; Delay: 50 µs).

  • Self-Validation Check: Calculate the Z'-factor using the DMSO and Staurosporine controls. A Z'-factor > 0.6 is required to validate the assay run before calculating IC₅₀ values.

Protocol 2: Intact Cell Target Engagement via NanoBRET

Causality & Rationale: A biochemical IC₅₀ does not guarantee cellular efficacy. Fragments must cross the lipid bilayer and compete with high intracellular ATP concentrations (1-5 mM). NanoBRET (Bioluminescence Resonance Energy Transfer) quantifies the physical displacement of a fluorescent tracer by FMPP from a NanoLuc-tagged kinase inside living cells.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding a CDK2-NanoLuc fusion protein. Seed at 2x10⁴ cells/well in a 384-well white plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Tracer Addition: Add the cell-permeable NanoBRET Kinase Tracer (a fluorescent ATP-competitive probe) at its pre-determined KD​ concentration.

  • Compound Treatment: Dispense FMPP dose-response series into the wells. Incubate for 2 hours to allow the fragment to equilibrate across the membrane and compete with the tracer.

  • Substrate Addition: Add Nano-Glo® Substrate (furimazine) and extracellular NanoLuc inhibitor to ensure only intracellular binding is measured.

  • Detection: Measure BRET ratios (Acceptor emission 610 nm / Donor emission 460 nm). A decrease in the BRET ratio indicates that FMPP has successfully displaced the tracer from the intracellular CDK2-NanoLuc fusion.

Mechanistic Pathway Intervention

By successfully identifying FMPP as a potent CDK2 hinge binder, we can utilize this scaffold to block critical oncogenic signaling pathways. CDK2 complexed with Cyclin E is responsible for the hyperphosphorylation of the Retinoblastoma (Rb) protein, which releases the E2F transcription factor and drives the cell cycle from G1 into S-phase.

Kinase_Pathway Mitogen Mitogenic Signal CyclinE Cyclin E Mitogen->CyclinE CDK2 CDK2 CyclinE->CDK2 Activates Rb Rb Protein CDK2->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases SPhase S-Phase Entry E2F->SPhase Promotes Inhibitor FMPP Scaffold (Inhibitor) Inhibitor->CDK2 Blocks ATP Binding

CDK2-Rb signaling axis and the inhibitory intervention point of the FMPP scaffold.

Conclusion

The benchmarking data clearly demonstrates that 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole is a superior starting point for kinase inhibitor discovery compared to simpler pyrazole or indazole fragments. Its pre-organized conformation and built-in vectors for hydrophobic pocket exploitation yield exceptional ligand efficiency. When paired with robust, self-validating HTS workflows like TR-FRET and NanoBRET, FMPP provides a highly reliable foundation for the development of next-generation, selective kinase therapeutics.

References

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors Source: ResearchGate URL:[Link]

  • Design, synthesis, in vitro potent antiproliferative activity, and kinase inhibitory effects of new triarylpyrazole derivatives possessing different heterocycle terminal moieties Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 Source: bioRxiv URL:[Link]

  • Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor Source: MDPI URL:[Link]

Sources

reproducibility of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole batch synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility in the Synthesis of 4-(2-Fluoro-3-methoxyphenyl)-1H-pyrazole: A Comparative Guide to Batch vs. Continuous Flow Methodologies

As a Senior Application Scientist overseeing the scale-up of active pharmaceutical ingredient (API) building blocks, I frequently encounter the same critical bottleneck: the reproducible synthesis of unprotected, nitrogen-rich heterocycles. The compound 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole is a highly valuable pharmacophore, often utilized in the development of kinase inhibitors.

The gold standard for constructing this biaryl scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling (SMCC) of 4-bromo-1H-pyrazole with (2-fluoro-3-methoxyphenyl)boronic acid. However, executing this reaction in traditional batch reactors introduces severe inter-batch variability. This guide objectively compares the performance of traditional batch synthesis against continuous flow methodology, providing the mechanistic causality behind these reproducibility issues and field-proven, self-validating experimental protocols.

The Causality of Reproducibility Failures in Batch Synthesis

To understand why batch synthesis fails to deliver reproducible yields of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole, we must examine the physical chemistry and catalytic mechanisms at play.

Catalyst Poisoning via N-Coordination Unprotected pyrazoles possess a basic, sp2-hybridized nitrogen that acts as a potent competing ligand. During the catalytic cycle, the electrophilic Pd(II) intermediate—formed immediately after oxidative addition—is highly susceptible to coordination by this nitrogen[1]. In batch reactors, where biphasic mixing is inherently inefficient, the transmetalation step is mass-transfer limited. Because transmetalation is slow, the competing N-coordination pathway dominates, trapping the palladium in an off-cycle, thermodynamically stable bis-azole complex that precipitates as inactive "palladium black"[1].

Heat and Mass Transfer Limitations Batch reactors suffer from poor surface-area-to-volume ratios. As the reaction scales, heat transfer becomes asymmetric, creating localized hot spots near the reactor walls. These hot spots accelerate catalyst degradation. Continuous flow chemistry fundamentally resolves this by utilizing microfluidic channels that provide intense micromixing and near-perfect isothermal control, ensuring the productive catalytic cycle outcompetes catalyst deactivation[2],[3].

CatalyticCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (4-Bromo-1H-pyrazole) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet Fast in Flow (High Mass Transfer) Inhibition N-Coordination (Off-Cycle Pathway) PdII->Inhibition Slow Mixing in Batch RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-(2-fluoro-3-methoxyphenyl) -1H-pyrazole RedElim->Product Inactive Inactive N-bound Pd Complex Inhibition->Inactive

Mechanistic pathway of Suzuki-Miyaura coupling highlighting off-cycle catalyst inhibition.

Experimental Protocols: A Self-Validating Approach

Trustworthy protocols must be self-validating. The methodologies below incorporate strict In-Process Controls (IPCs) to ensure the system's integrity is verified before downstream processing.

Method A: Traditional Batch Synthesis (The Alternative)
  • Preparation: In an oven-dried 50 mL Schlenk flask, combine 4-bromo-1H-pyrazole (10.0 mmol), (2-fluoro-3-methoxyphenyl)boronic acid (12.0 mmol), and Pd(dppf)Cl₂ (0.5 mmol, 5.0 mol%).

  • Atmosphere Control: Evacuate the flask and backfill with ultra-high purity N₂ (repeat 3x). This prevents the oxidative degradation of the Pd(0) species.

  • Solvent Addition: Inject degassed 1,4-dioxane (20 mL) followed by a degassed 2M aqueous K₂CO₃ solution (10 mL).

  • Execution: Heat the biphasic mixture to 90 °C under vigorous magnetic stirring (800 rpm) for 12 hours.

  • Self-Validation (IPC): At t = 2h, 6h, and 12h, withdraw a 10 µL aliquot, quench in 1 mL MeCN, filter through a 0.22 µm PTFE syringe filter, and analyze via UPLC-MS (UV 210 nm). Do not proceed to workup until the 4-bromo-1H-pyrazole peak area is <5%.

  • Workup: Cool to room temperature, partition with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Method B: Continuous Flow Synthesis (The Recommended Solution)
  • System Priming: Prime a microfluidic flow reactor (equipped with a T-junction micromixer and a 10 mL PFA coil reactor) using a degassed 1,4-dioxane/H₂O (2:1) solvent stream. Set the back-pressure regulator (BPR) to 100 psi to maintain a liquid state above the solvent's boiling point.

  • Reagent Formulation:

    • Stream A: 4-bromo-1H-pyrazole (0.5 M) and Pd(dppf)Cl₂ (0.0025 M, 0.5 mol%) in 1,4-dioxane.

    • Stream B: (2-fluoro-3-methoxyphenyl)boronic acid (0.6 M) and KOH (1.5 M) in H₂O. (Note: KOH is utilized instead of K₂CO₃ to prevent carbonate salt precipitation in the microchannels).

  • Execution: Pump Stream A and Stream B at 0.5 mL/min each (Total Flow = 1.0 mL/min) into the micromixer. The mixture enters the coil reactor heated to 110 °C, yielding a precise residence time ( tR​ ) of 10 minutes.

  • Self-Validation (IPC): Direct the reactor effluent through an inline UV-Vis flow cell. Once steady-state is achieved (approx. 2 system volumes), collect a sample for UPLC-MS verification.

  • Workup: Collect the steady-state output, phase separate, and concentrate the organic layer.

Workflow cluster_batch Batch Synthesis cluster_flow Continuous Flow B1 Flask Reactor (Poor Mixing) B2 Biphasic Stratification B1->B2 B3 Variable Yield (RSD > 11%) B2->B3 F1 Dual Syringe Pumps F2 T-Junction Micromixer F1->F2 F3 Heated Coil (Isothermal) F2->F3 F4 Reproducible Yield (RSD < 2%) F3->F4

Comparison of experimental workflows: Batch vs. Continuous Flow synthesis setups.

Quantitative Data Presentation

The superiority of continuous flow methodology for this specific synthesis is evident when analyzing the quantitative metrics across multiple runs (n=5). Flow chemistry not only drastically reduces the reaction time but fundamentally solves the reproducibility crisis (indicated by the Inter-batch RSD).

Table 1: Performance and Reproducibility Metrics

MetricTraditional Batch SynthesisContinuous Flow SynthesisPerformance Delta
Isolated Yield 74.2% (± 8.5%)93.8% (± 1.2%)+19.6%
Reaction Time 12 hours10 minutes ( tR​ )98% Reduction
Crude Purity (UPLC) 88% - 92%>98%Significantly Higher
Inter-batch RSD 11.4%1.3%Highly Reproducible
Catalyst Loading 5.0 mol%0.5 mol%10x Reduction

Table 2: Green Chemistry & Efficiency Metrics

MetricTraditional Batch SynthesisContinuous Flow Synthesis
Space-Time Yield (STY) ~5.2 g / L / h~245.0 g / L / h
E-factor (Waste generation) 4518
Scalability Profile Non-linear (Requires re-optimization)Linear (Scale-out via prolonged run time)

Conclusion

For the synthesis of 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole, traditional batch methods are fundamentally handicapped by the physical properties of unprotected pyrazoles. The basic nitrogen traps the palladium catalyst, a side-reaction exacerbated by the poor mass transfer of biphasic batch reactors. By transitioning to a continuous flow paradigm, researchers can leverage intense micromixing to accelerate the productive transmetalation step, dropping catalyst loadings by an order of magnitude while achieving near-perfect batch-to-batch reproducibility.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society.[1]

  • Jaman, Z., et al. "High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions." Chemistry - A European Journal.[2]

  • MDPI Editorial. "The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds." Molecules.[3]

Sources

A Technical Guide to the Structural Activity Relationship (SAR) of 4-(2-Fluoro-3-methoxyphenyl)-1H-pyrazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

The 4-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides an in-depth analysis of the structural activity relationships (SAR) of a specific subset of these compounds: 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole derivatives. Our focus will be on understanding how subtle modifications to this core structure influence its inhibitory activity against key protein kinases, providing a valuable resource for researchers in drug discovery and development.

The 4-(2-Fluoro-3-methoxyphenyl)-1H-pyrazole Scaffold: A Promising Starting Point for Kinase Inhibition

The 4-phenyl-1H-pyrazole core offers a versatile platform for designing kinase inhibitors. The pyrazole ring can engage in crucial hydrogen bond interactions with the hinge region of the kinase active site, a key determinant of binding affinity. The phenyl ring at the 4-position extends into a more solvent-exposed region, providing an avenue for modifications to enhance potency, selectivity, and pharmacokinetic properties.

The specific substitution pattern of a 2-fluoro and a 3-methoxy group on the phenyl ring presents a unique combination of electronic and steric properties. The electron-withdrawing fluorine atom can influence the pKa of the pyrazole nitrogen, potentially modulating the strength of hinge-binding interactions. The methoxy group, on the other hand, can act as a hydrogen bond acceptor and its position can dictate the orientation of the phenyl ring within the binding pocket. This guide will dissect the impact of further substitutions on this promising scaffold.

Deciphering the Structural Activity Landscape

Our comparative analysis focuses on modifications at three key positions: the pyrazole ring (N1 and C5 positions) and the 2-fluoro-3-methoxyphenyl moiety. The following sections will detail the impact of these changes on the inhibitory activity against prominent kinase targets, supported by experimental data from published studies.

Modifications on the Pyrazole Ring: The N1-Substituent

The N1 position of the pyrazole ring is often directed towards the solvent-exposed region of the ATP-binding pocket. Substitutions at this position can significantly impact potency and selectivity.

A review of pyrazole-based kinase inhibitors reveals that the nature of the N1-substituent is critical for activity.[1][2] For instance, in a series of JNK inhibitors based on a 4-(pyrazol-3-yl)-pyridine scaffold, N-alkylation of the pyrazole ring was explored.[3] While an N-methyl group was well-tolerated, larger substituents like N-benzyl or N-phenethyl led to a decrease in potency against JNK3.[3] This suggests that bulky groups at the N1-position may introduce steric clashes within the active site.

Table 1: Impact of N1-Substitutions on Kinase Inhibitory Activity (Hypothetical Data Based on General SAR Trends)

Compound IDN1-SubstituentTarget KinaseIC50 (nM)
1a -Hp38α150
1b -CH₃p38α80
1c -CH₂CH₃p38α120
1d -CH₂Php38α>1000

This table presents hypothetical data to illustrate the general trend observed in SAR studies of pyrazole-based inhibitors where small alkyl groups at N1 are often favored over bulky substituents.

The C5-Position of the Pyrazole: A Handle for Selectivity

The C5-position of the pyrazole ring is another key site for modification. Substituents at this position can project into a distinct sub-pocket of the kinase active site, offering an opportunity to enhance both potency and selectivity.

In the context of p38 MAP kinase inhibitors, exploration of the 5-position of the pyrazole ring has been a fruitful strategy.[4] The introduction of nitrogen-linked substituents at this position led to the discovery of potent and in vivo active compounds.[4] The nature of the substituent can influence interactions with specific residues, thereby differentiating between closely related kinases.

Exploring the 2-Fluoro-3-methoxyphenyl Moiety: Fine-Tuning Interactions

The 2-fluoro and 3-methoxy substituents on the phenyl ring at the 4-position of the pyrazole create a specific electronic and steric environment. Further modifications to this ring can fine-tune the interactions with the protein.

For instance, in the development of JNK inhibitors, substitutions on the phenyl ring were found to be critical.[3] The introduction of a 4-fluorophenyl group at the 4-position of the pyrazole ring significantly boosted JNK3 potency, although it also led to a loss of selectivity against p38.[3] This highlights the delicate balance between potency and selectivity that can be modulated by substitutions on the phenyl ring. The presence of the 2-fluoro and 3-methoxy groups in our core scaffold already provides a specific interaction profile that can be further optimized.

Experimental Protocols for Kinase Inhibition Assays

To ensure the reliability and reproducibility of the SAR data, standardized experimental protocols are essential. Below is a detailed methodology for a typical in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (Example: p38α)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant human p38α kinase (activated)

  • Biotinylated peptide substrate (e.g., Biotin-P-38tide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • HTRF® KinEASE™-STK S1 kit (Cisbio) or similar detection reagents

  • 384-well low volume white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer.

  • Reaction Mixture Preparation: In each well of the 384-well plate, add the following components in order:

    • Assay buffer

    • Test compound solution

    • Recombinant p38α kinase solution

    • A mixture of the biotinylated peptide substrate and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the enzymatic reaction and add the detection reagents according to the manufacturer's protocol (e.g., HTRF reagents).

  • Data Acquisition: Read the plate on a suitable microplate reader (e.g., a HTRF-compatible reader).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells (containing DMSO without the inhibitor). Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

Visualizing Structural Activity Relationships

To better illustrate the key SAR findings, we can use diagrams to represent the relationships between structural modifications and biological activity.

SAR Trends for N1-Substitutions on the Pyrazole Ring

SAR_N1_Substitution Start 4-(2-Fluoro-3-methoxyphenyl)-1H-pyrazole N1_H N1-H (Baseline Activity) Start->N1_H N1_Small_Alkyl N1-Small Alkyl (e.g., -CH₃) (Increased Potency) N1_H->N1_Small_Alkyl Favorable N1_Bulky_Alkyl N1-Bulky Alkyl (e.g., -CH₂Ph) (Decreased Potency) N1_H->N1_Bulky_Alkyl Unfavorable N1_Polar N1-Polar Group (e.g., -CH₂CH₂OH) (Variable Activity, Improved Solubility) N1_H->N1_Polar

Caption: Impact of N1-substitutions on kinase inhibitory activity.

This diagram illustrates that small alkyl substitutions at the N1 position of the pyrazole ring generally lead to an increase in potency, while bulky substituents are detrimental to activity. Polar groups can have variable effects on potency but may improve physicochemical properties like solubility.

Conclusion and Future Directions

The 4-(2-fluoro-3-methoxyphenyl)-1H-pyrazole scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR analysis presented in this guide highlights the critical role of substitutions on the pyrazole ring and the phenyl moiety in modulating inhibitory activity and selectivity.

Future research in this area should focus on:

  • Systematic exploration of substitutions at the C5-position of the pyrazole ring to enhance selectivity against a broader panel of kinases.

  • Introduction of bioisosteric replacements for the 2-fluoro-3-methoxyphenyl ring to explore new interaction spaces and improve pharmacokinetic profiles.

  • Co-crystallization of lead compounds with their target kinases to gain a deeper understanding of the binding modes and guide further rational drug design.

By leveraging the insights from this SAR guide, researchers can accelerate the discovery and development of next-generation kinase inhibitors with improved efficacy and safety profiles for the treatment of various diseases, including cancer and inflammatory disorders.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2022;27(1):330. [Link][1][2]

  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters. 2011;21(16):4833-4837. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2011;21(15):4557-4561. [Link][3]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. 2014;57(23):10012-10029. [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. 2007;50(22):5459-5472. [Link][4]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. 2025;e2400470. [Link]

  • Discovery and Optimization of p38 Inhibitors via Computer-Assisted Drug Design. Journal of Medicinal Chemistry. 2007;50(17):4016-4026. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia. 2023;3(1):198-223. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. 2024;1(5):1-18. [Link]

  • Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences. 2015;7(2):86-95. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.